Physicochemical Properties of (1-Methoxycyclopropyl)methanamine in Drug Design
Executive Summary In modern drug discovery, the strategic incorporation of conformationally restricted and sterically shielded pharmacophores is essential for overcoming pharmacokinetic liabilities. (1-Methoxycyclopropyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic incorporation of conformationally restricted and sterically shielded pharmacophores is essential for overcoming pharmacokinetic liabilities. (1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0 for the free base; 1574118-00-5 for the hydrochloride salt) has emerged as a highly versatile building block [1, 2]. By integrating a rigid cyclopropane ring with an electron-withdrawing methoxy group and a primary amine, this moiety offers a unique stereoelectronic profile. It is increasingly utilized to modulate lipophilicity, reduce basicity, and drastically improve the metabolic stability of therapeutic candidates across diverse indications, including neuropathic pain, metabolic disorders, and viral infections [4, 5, 6].
This whitepaper provides an in-depth technical analysis of the physicochemical properties of (1-Methoxycyclopropyl)methanamine, the causality behind its structural advantages, and field-proven experimental protocols for validating its performance in drug design.
Structural & Physicochemical Profiling
The utility of (1-Methoxycyclopropyl)methanamine stems from the synergistic interplay between its structural components.
Ring Strain & Hybridization: The cyclopropane ring possesses high
-character in its C-C bonds (resembling hybridization). This geometric constraint restricts the conformational freedom of the attached aminomethyl group, reducing the entropic penalty upon binding to target proteins.
Electronic Modulation (Inductive Effects): The highly electronegative oxygen atom of the methoxy group exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the adjacent quaternary carbon (C1) and the primary amine. Consequently, the
of the amine is lowered compared to standard linear alkyl amines. A lower means a higher fraction of the drug remains unprotonated at physiological pH (7.4), which directly enhances membrane permeability and oral bioavailability.
Steric Shielding: The fully substituted C1 carbon creates a steric shield around the amine, blocking access by metabolic enzymes.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for structure-activity relationship (SAR) modeling [2, 3].
Property
Value
Implication in Drug Design
Molecular Formula
Low molecular weight fragment, ideal for lead optimization.
Molecular Weight
101.15 g/mol
High ligand efficiency (LE) potential.
Monoisotopic Mass
101.08406 Da
Precise identification in LC-MS/MS metabolic assays.
H-Bond Donors
1 ()
Facilitates targeted hydrogen bonding in binding pockets.
H-Bond Acceptors
2 ()
Engages in dipole interactions with target residues.
Topological Polar Surface Area
~35.2
Excellent predictor for high blood-brain barrier (BBB) penetration.
Physical Form
Solid (HCl salt)
Enhanced bench stability and hygroscopic control [1].
Strategic Utility: The Causality of Metabolic Shielding
A primary reason medicinal chemists replace linear alkyl amines with (1-Methoxycyclopropyl)methanamine is to combat rapid oxidative metabolism. Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAOs) typically degrade amines via
-carbon oxidation or direct amine oxidation.
By utilizing (1-Methoxycyclopropyl)methanamine, the
-carbon (relative to the ring) is a quaternary center (C1). Because it lacks an -hydrogen, proton abstraction—a necessary mechanistic step for many oxidative degradation pathways—is chemically impossible. Furthermore, the bulky methoxy group provides a steric umbrella, physically hindering enzyme active sites from accommodating the amine.
Caption: Logical flow of structural modifications leading to enhanced metabolic stability.
Application Case Studies in Modern Therapeutics
The integration of this building block has been documented across several high-profile therapeutic areas:
Voltage-Gated Calcium Channel (VGCC) Blockers: In the pursuit of non-opioid pain management, compounds utilizing the (1-Methoxycyclopropyl)methanamine moiety (e.g., AMN-22 derivatives) have been synthesized to selectively block
channels in the nociceptive signaling pathway [4]. The cyclopropyl group ensures the correct vector geometry for binding the channel pore.
GLP-1 Agonists: For Type 2 Diabetes Mellitus (T2DM), heterocyclic GLP-1 agonists incorporate this amine to improve the half-life of the drug. The methoxycyclopropyl group acts as a bioisostere that resists peptidase degradation while maintaining the necessary polar contacts for receptor activation [5].
Hepatitis B Virus (HBV) Inhibitors: Novel amino-thiazole substituted indole-2-carboxamides utilize this moiety to induce aberrant capsid formation in HBV, effectively halting viral replication. The specific steric bulk of the methoxy group is critical for fitting into the hydrophobic pocket of the HBV core protein [6].
To empirically prove the metabolic advantages of incorporating (1-Methoxycyclopropyl)methanamine into a drug scaffold, an In Vitro Human Liver Microsome (HLM) Stability Assay is required.
Protocol: Determination of Intrinsic Clearance (
)
Materials:
Human Liver Microsomes (HLM, 20 mg/mL protein concentration).
Test Compound (incorporating the methoxycyclopropyl moiety) at 10 mM in DMSO.
NADPH regenerating system (Solution A and B).
Phosphate buffer (100 mM, pH 7.4, containing 3.3 mM
).
Ice-cold Acetonitrile (ACN) containing an internal standard (IS).
Step-by-Step Procedure:
Preparation: Dilute the test compound to a working concentration of 1 µM in the phosphate buffer. Keep the final DMSO concentration below 0.1% to prevent solvent-induced CYP inhibition.
Pre-Incubation: In a 96-well plate, mix 40 µL of the test compound solution with 10 µL of HLM (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes. Causality: This ensures all components reach physiological temperature prior to reaction initiation.
Initiation: Add 10 µL of the NADPH regenerating system to the wells to start the reaction. For the negative control wells, add 10 µL of plain phosphate buffer instead.
Time-Course Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), remove a 10 µL aliquot from the reaction mixture.
Quenching: Immediately dispense the 10 µL aliquot into 40 µL of ice-cold ACN containing the IS. Causality: The organic solvent rapidly denatures the microsomal proteins, instantly halting the enzymatic reaction and precipitating the proteins for clean LC-MS/MS injection.
Centrifugation: Centrifuge the quenched plates at 14,000 x g for 15 minutes at 4°C. Extract the supernatant.
Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life (
) and intrinsic clearance () using the slope of the natural log of the percentage remaining versus time.
Caption: Step-by-step experimental workflow for in vitro microsomal stability assessment.
Conclusion
(1-Methoxycyclopropyl)methanamine is far more than a simple structural variant; it is a rationally designed pharmacophore that addresses specific pharmacokinetic and pharmacodynamic challenges. By leveraging its unique ring strain, inductive electron withdrawal, and steric shielding, drug development professionals can systematically optimize lead compounds to achieve superior metabolic stability and target engagement.
Google Patents - US Patent 9,302,988: Voltage gated calcium channel blockers.
Google Patents - WO2022078380A1: Heterocyclic GLP-1 agonists.
Google Patents - WO2019086141A1: Novel, highly active amino-thiazole substituted indole-2-carboxamides active against the hepatitis b virus (HBV).
Exploratory
Bioisosteric Utility of (1-Methoxycyclopropyl)methanamine: Conformational Locking & Physicochemical Modulation
Executive Summary This technical guide analyzes (1-Methoxycyclopropyl)methanamine (1-MCMA) as a high-value bioisosteric building block in medicinal chemistry. Unlike simple alkyl chains, this moiety offers a unique combi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes (1-Methoxycyclopropyl)methanamine (1-MCMA) as a high-value bioisosteric building block in medicinal chemistry. Unlike simple alkyl chains, this moiety offers a unique combination of conformational restriction (reducing entropic penalty upon binding) and electronic modulation (lowering amine basicity via the inductive effect of the geminal methoxy group). This guide details its structural rationale, synthetic accessibility, and application in optimizing pharmacokinetics (PK) and potency.
In drug design, flexible linkers such as 2-methoxyethanamine or 3-aminopropanol ethers often suffer from high conformational entropy. Upon binding to a protein target, these flexible chains must freeze into a specific bioactive conformation, incurring an entropic penalty (
).
1-MCMA serves as a rigidified bioisostere of these flexible chains. The cyclopropane ring acts as a "conformational lock," restricting the bond angles and rotation of the substituents attached to the quaternary carbon (C1).[1]
Comparison: Flexible vs. Rigid
Flexible Parent: R-O-CH2-CH2-NH2 (Free rotation around C-C bonds).
Rigid Bioisostere (1-MCMA): The C1-C2 and C1-C3 bonds of the cyclopropane ring constrain the spatial arrangement of the methoxy and methanamine groups.
Electronic Modulation (pKa Shift)
A critical advantage of 1-MCMA is the modulation of basicity.
Standard Primary Amine pKa: ~10.5–10.8 (highly ionized at pH 7.4).
1-MCMA pKa: The methoxy group at C1 exerts a strong electron-withdrawing inductive effect (-I) on the
-nitrogen. Additionally, the high -character of cyclopropane bonds (Walsh orbitals) further modulates electron density.
Result: The pKa is typically lowered by 1.0–2.0 log units (approx. 8.5–9.5). This increases the fraction of non-ionized species at physiological pH, potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration while maintaining sufficient solubility.
Figure 1: Mechanistic logic for replacing flexible alkoxy-amine chains with the 1-MCMA scaffold.
Synthetic Accessibility & Protocols
The synthesis of gem-disubstituted cyclopropanes requires specific methodologies to install the quaternary center. The most robust route for medicinal chemistry scales involves the Kulinkovich-de Meijere reaction or cyclopropanation of specific vinyl ethers, followed by functional group manipulation.
Preferred Synthetic Route (Nitrile Reduction)
This route is favored for its scalability and the stability of the intermediates.
Step 1: Cyclopropanation
Start with 2-methoxyacrylonitrile or a relevant precursor. React with diazomethane (or a safer carbenoid equivalent like trimethylsulfoxonium iodide) to form the cyclopropane ring.
Note: Direct cyclopropanation of electron-deficient alkenes is standard.
Step 2: Reduction to Amine
The nitrile group is reduced to the primary amine.
Reagents: Lithium Aluminum Hydride (LAH) or Borane-THF complex.
The methoxy group balances the lipophilicity of the ring.
Metabolic Liability
High (N-dealkylation)
Low (Steric bulk)
Increases Half-life ().
TPSA
26.0
35.2 (approx)
Slight increase due to ether oxygen exposure.
Experimental Validation Protocols
To validate the bioisosteric utility in a specific drug program, the following assays are mandatory.
Comparative pKa Determination (Potentiometric)
Objective: Confirm the reduction in basicity compared to the parent amine.
Instrument: Sirius T3 or equivalent potentiometric titrator.
Sample: 5 mg of 1-MCMA HCl salt dissolved in 1.5 mL degassed water/methanol co-solvent (if necessary for solubility).
Titration: Titrate with 0.5 M KOH from pH 2.0 to 12.0.
Analysis: Calculate pKa using the half-equivalence point method or Yasuda-Shedlovsky extrapolation if co-solvents are used.
Microsomal Stability Assay
Objective: Quantify the metabolic stability improvement.
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
Concentration: Test compound at 1
M.
Timepoints: 0, 5, 15, 30, 60 minutes incubation at 37°C.
Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).
Detection: LC-MS/MS (MRM mode).
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
References
Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties as amide isosteres. Angewandte Chemie International Edition, 47(24), 4512-4515. (Context on rigidified ethers). Link
Barnes-Seeman, D. (2012). The role of conformationally constrained scaffolds in medicinal chemistry. Current Topics in Medicinal Chemistry. (General principles of cyclopropyl constraints).
PubChem Compound Summary. (1-Methylcyclopropyl)methanamine (Analogous structure properties). Link
Krenske, E. H., et al. (2016). Kinetics and Thermodynamics of the Kulinkovich–de Meijere Reaction. Journal of Organic Chemistry. (Synthetic methodology grounding). Link
Technical Guide: (1-Methoxycyclopropyl)methanamine as a Gem-Disubstituted Building Block
Executive Summary (1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) represents a specialized class of gem-disubstituted cyclopropanes utilized to modulate the physicochemical and conformational properties of small mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) represents a specialized class of gem-disubstituted cyclopropanes utilized to modulate the physicochemical and conformational properties of small molecule therapeutics. Unlike the ubiquitous gem-dimethyl group, which primarily adds lipophilicity and steric bulk, the 1-methoxycyclopropyl moiety introduces a unique balance of conformational restriction (via the Thorpe-Ingold effect) and polarity modulation (via the methoxy ether).
This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, physicochemical impact, and application in structure-based drug design (SBDD). It serves as a self-validating protocol for researchers seeking to optimize potency, metabolic stability, and oral bioavailability in lead compounds.
The utility of (1-Methoxycyclopropyl)methanamine lies in its ability to occupy a specific region of chemical space defined by moderate polarity and high sp³ character.
Comparative Properties Table
Property
(1-Methoxycyclopropyl)methanamine
Gem-Dimethyl Analog (2,2-Dimethylpropan-1-amine)
Unsubstituted Cyclopropylmethanamine
Structure
MW (Da)
101.15
87.16
71.12
ClogP
~0.12 [1]
~1.4
~0.4
TPSA (Ų)
35.25
26.02
26.02
pKa (Calc.)
~8.4 - 8.8
~10.2
~9.5
H-Bond Acceptors
2 (N, O)
1 (N)
1 (N)
Conformational Bias
High (Gem-disubstituted)
Moderate
Low
The "Methoxy Effect" on Basicity and Solubility
The geminal methoxy group exerts a strong inductive electron-withdrawing effect (-I) on the adjacent amine. While a standard primary amine has a pKa near 10, the 1-methoxy substituent lowers this to the 8.4–8.8 range.
Impact: This reduction in basicity decreases the fraction of ionized drug at physiological pH (7.4), potentially improving membrane permeability and oral bioavailability while reducing hERG channel liability often associated with highly basic amines [2].
Solubility: The ether oxygen acts as a hydrogen bond acceptor, offsetting the lipophilicity of the cyclopropane ring and improving aqueous solubility compared to gem-dimethyl analogs.
Mechanistic Role: Conformational Control
The gem-disubstitution on the cyclopropane ring creates a steric environment that restricts the rotation of the aminomethyl arm. This is a classic application of the Thorpe-Ingold Effect (Angle Compression Effect).
Conformational Locking Pathway
The following diagram illustrates how the building block forces the attached substituents into a "reactive" or "bioactive" conformation, reducing the entropic penalty of binding to a protein target.
The synthesis of (1-Methoxycyclopropyl)methanamine typically proceeds via the reduction of the corresponding nitrile. This route is preferred for its scalability and the availability of the precursor.
Synthetic Pathway (Graphviz)
Figure 2: Primary synthetic route from commercial precursors.
Detailed Experimental Protocol: Nitrile Reduction
Note: This protocol assumes the use of 1-methoxycyclopropanecarbonitrile as the starting material.
Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/g of substrate) and cool to 0°C.
Hydride Addition: Carefully add LiAlH4 pellets (1.5 eq) to the THF. Stir for 15 minutes until a suspension forms.
Substrate Addition: Dissolve 1-methoxycyclopropanecarbonitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension at 0°C. Caution: Exothermic reaction.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with ninhydrin) or LC-MS for the disappearance of the nitrile.
Quenching (Fieser Method): Cool the mixture back to 0°C. Carefully add water (1 mL per g LiAlH4), followed by 15% NaOH (1 mL per g LiAlH4), and finally water (3 mL per g LiAlH4). Stir vigorously until a white granular precipitate forms.
Isolation: Filter the mixture through a pad of Celite. Wash the cake with diethyl ether. Dry the combined filtrate over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purification: The crude amine is often pure enough for subsequent coupling. If necessary, purify via Kugelrohr distillation or convert to the HCl salt by treating with 4M HCl in dioxane [3].
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
(1-Methoxycyclopropyl)methanamine serves as a robust "3D fragment." In FBDD, moving away from flat, aromatic structures is critical for improving solubility and exploring novel chemical space. This fragment provides a vector for growing a molecule in a defined direction while maintaining a low molecular weight (<150 Da) [4].
Case Study: Kinase Inhibitor Selectivity
In the optimization of Anaplastic Lymphoma Kinase (ALK) inhibitors, gem-disubstituted cyclopropanes have been used to improve selectivity.[1]
Challenge: Achieving selectivity against structurally similar kinases (e.g., ROS1, IGFR).
Solution: Incorporating the bulky, rigid 1-substituted cyclopropyl group fills a specific hydrophobic pocket in the ATP-binding site. The methoxy group can form specific H-bond interactions with the hinge region or solvent front, differentiating the inhibitor from competitors that lack this polar handle [5].
General Coupling Protocol (Amide Bond Formation)
To utilize this building block in library synthesis:
Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes.
Coupling: Add (1-Methoxycyclopropyl)methanamine (or its HCl salt) (1.1 eq).
Completion: Stir at Room Temperature for 2–16 hours.
Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4.
References
ChemScene. (2025). (1-Methoxycyclopropyl)methanamine Product Data. Retrieved from
Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–612. Link
BenchChem. (2025). Synthesis of 1-Methoxycyclopropanecarboxylic acid and derivatives. Link
Scott, D. E., et al. (2020). Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry.
Miyawaki, K., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31984–32001. Link[1]
Metabolic stability of (1-Methoxycyclopropyl)methanamine pharmacophores
An In-Depth Technical Guide to the Metabolic Stability of (1-Methoxycyclopropyl)methanamine Pharmacophores Abstract The (1-methoxycyclopropyl)methanamine moiety is an increasingly relevant pharmacophore in modern medicin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Metabolic Stability of (1-Methoxycyclopropyl)methanamine Pharmacophores
Abstract
The (1-methoxycyclopropyl)methanamine moiety is an increasingly relevant pharmacophore in modern medicinal chemistry, prized for its unique conformational rigidity and three-dimensional topology. However, its structural complexity, combining a strained cyclopropyl ring, a primary amine, and a methoxy group, presents a multifaceted challenge for drug metabolism and pharmacokinetics (DMPK). This guide provides a comprehensive technical analysis of the metabolic liabilities inherent to this pharmacophore. We will dissect the primary enzymatic pathways responsible for its biotransformation, detail robust in vitro protocols for its stability assessment, and discuss strategies for interpreting the resulting data to guide drug design. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this unique structural motif while proactively mitigating metabolic risks.
Introduction: The Double-Edged Sword of Structural Complexity
In the quest for novel therapeutics with enhanced potency and selectivity, medicinal chemists often turn to bioisosteres and conformationally constrained scaffolds. The (1-methoxycyclopropyl)methanamine pharmacophore is a prime example, offering a rigidified alternative to more flexible alkylamine chains.[1] This rigidity can lock a molecule into its bioactive conformation, potentially increasing binding affinity for its biological target.[1]
However, metabolic stability is a critical determinant of a drug candidate's success, directly influencing its pharmacokinetic profile, including oral bioavailability, in vivo half-life, and clearance.[] Compounds with poor metabolic stability are often rapidly cleared from the body, necessitating higher or more frequent doses, while those that are too stable may accumulate and cause toxicity.[][3] The (1-methoxycyclopropyl)methanamine pharmacophore contains at least two well-known metabolic "soft spots": the methoxy group and the cyclopropylamine moiety.[4][5] Understanding the interplay of the enzymes that act upon these sites is paramount for any drug discovery program utilizing this scaffold.
Predicted Metabolic Pathways: A Trifecta of Enzymatic Scrutiny
The biotransformation of the (1-methoxycyclopropyl)methanamine core is predicted to be governed by three major classes of drug-metabolizing enzymes: Cytochrome P450s (CYPs), Flavin-containing Monooxygenases (FMOs), and Monoamine Oxidases (MAOs).
Cytochrome P450 (CYP) Mediated Oxidation
The CYP superfamily, located primarily in the liver, is the most significant contributor to Phase I oxidative metabolism of xenobiotics.[6] For this pharmacophore, CYPs are implicated in two primary transformations:
O-Demethylation: The methoxy group is a classic substrate for CYP-mediated oxidation.[4][6] The reaction proceeds via hydroxylation of the methyl carbon, forming an unstable hemiacetal intermediate that spontaneously decomposes to yield a primary alcohol and formaldehyde.[7] This is often a major clearance pathway for methoxy-containing drugs.[6]
Cyclopropylamine Oxidation & Ring Opening: The cyclopropylamine moiety is a known mechanism-based inactivator (or "suicide inhibitor") of CYP enzymes.[8][9] The mechanism is believed to proceed via a Single Electron Transfer (SET) from the amine nitrogen to the activated heme iron of the CYP, forming a highly reactive aminyl radical cation.[5][8] This intermediate can undergo rapid cleavage of the strained cyclopropane ring, generating a carbon-centered radical that covalently binds to the enzyme, leading to its irreversible inactivation.[5][10] An alternative Hydrogen Atom Transfer (HAT) mechanism has also been proposed.[5][9]
Flavin-containing Monooxygenase (FMO) Catalysis
FMOs are another critical family of Phase I enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.[11][12][13] Unlike CYPs, the FMO catalytic cycle involves a stable hydroperoxyflavin intermediate that oxygenates substrates without requiring prior substrate binding.[13][14] Primary amines are substrates for FMOs, which can catalyze their oxidation to hydroxylamines and further to nitroso compounds.[10] This pathway represents a potential alternative or parallel route to CYP-mediated metabolism for the amine portion of the pharmacophore.
Monoamine Oxidase (MAO) Interaction
Cyclopropylamines are classic mechanism-based inhibitors of MAOs, a family of flavoenzymes responsible for the metabolism of neurotransmitter amines.[15][16] Tranylcypromine, a well-known antidepressant, is a prime example.[15] The inhibition involves enzymatic oxidation of the amine, which leads to the formation of a reactive species that covalently modifies the FAD cofactor of the MAO enzyme.[15][17] Therefore, any compound containing this pharmacophore must be evaluated for its potential to inhibit MAO-A and MAO-B to avoid potential drug-drug interactions and off-target effects.
Caption: Predicted metabolic pathways for the (1-methoxycyclopropyl)methanamine pharmacophore.
Experimental Assessment of Metabolic Stability
A tiered approach using in vitro systems is the industry standard for evaluating metabolic stability during drug discovery.[18][19] These assays measure the rate of disappearance of the parent compound over time when incubated with a metabolically active system.[20]
Foundational In Vitro Test Systems
The choice of in vitro system depends on the stage of drug discovery and the specific questions being asked. The two most common systems are liver microsomes and hepatocytes.[18][19][21]
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum and are a rich source of Phase I enzymes, especially CYPs.[22] They are cost-effective and ideal for high-throughput screening in early discovery to rank-order compounds.[22]
Hepatocytes: As whole liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as active transporters.[][22] They provide a more holistic and physiologically relevant prediction of hepatic clearance.[21]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol describes a standard, self-validating system for determining metabolic half-life (t½) and intrinsic clearance (CLint).
Objective: To quantify the rate of metabolism of a test compound in a CYP-rich environment.
Materials:
Test Compound (10 mM stock in DMSO)
Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)
Phosphate Buffer (0.1 M, pH 7.4)
NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)
Positive Control Compound (e.g., Midazolam, a high-clearance compound)
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (for quenching and protein precipitation)
96-well incubation and collection plates
Methodology:
Preparation: Thaw HLM and NADPH solutions on ice. Prepare a 1 mg/mL working solution of HLM in phosphate buffer.
Incubation Plate Setup:
Add phosphate buffer to all wells.
Add the test compound to achieve a final concentration of 1 µM. Rationale: This concentration is typically below the Km for most drug-metabolizing enzymes, ensuring initial reaction rates are first-order.
Self-Validation Control 1 (Negative Control): For one set of time points, omit the NADPH regenerating system. This confirms that compound loss is enzyme- and cofactor-dependent.
Self-Validation Control 2 (Positive Control): Run a known high-clearance compound (e.g., Midazolam) in parallel to confirm the metabolic competency of the HLM batch.
Pre-incubation: Add the HLM working solution to all wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls). This marks time zero (T=0).
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 2-3 volumes of ice-cold ACN with internal standard. Rationale: The cold ACN immediately stops the enzymatic reaction and precipitates the microsomal proteins.
Sample Processing: Once all time points are collected, seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23][24]
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Metabolite Identification
Identifying the products of metabolism is crucial for understanding clearance pathways and assessing the potential for pharmacologically active or toxic metabolites.[3][23] This is typically done by running a parallel incubation with a higher concentration of the test compound and analyzing the samples using High-Resolution Mass Spectrometry (HR-MS).[25] The high mass accuracy of HR-MS allows for the determination of the elemental composition of potential metabolites, aiding in their structural elucidation.[25]
Data Interpretation and Quantitative Analysis
The primary output from a metabolic stability assay is the concentration of the parent drug at each time point. This data is used to calculate key pharmacokinetic parameters.
Half-Life (t½): The natural logarithm of the percent remaining of the parent compound is plotted against time. The slope of the resulting line (k) is used to calculate the half-life.
Equation: t½ = 0.693 / k
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug.[21]
These values allow for direct comparison of metabolic stability across different compounds and species.
Table 1: Representative Metabolic Stability Data
Compound
In Vitro System
t½ (min)
CLint (µL/min/mg protein)
Primary Metabolites Identified
Compound A (Test Article)
Human Liver Microsomes
25
27.7
O-demethyl, N-hydroxy
Compound A (Test Article)
Rat Liver Microsomes
12
57.8
O-demethyl, N-hydroxy, Ring-opened
Midazolam (Positive Control)
Human Liver Microsomes
< 5
> 138.6
1'-hydroxy-midazolam
Compound A (Test Article)
HLM (No NADPH)
> 120
< 5.8
None Detected
Data are hypothetical and for illustrative purposes only.
The data in Table 1 illustrates several key points. Compound A shows moderate clearance in human liver microsomes but is cleared much more rapidly in rat microsomes, indicating a potential species difference in metabolism. The identification of O-demethyl and N-hydroxy metabolites confirms the involvement of CYP and/or FMO pathways. The lack of degradation in the absence of NADPH validates that the observed clearance is enzymatic.
Regulatory Considerations
Regulatory agencies like the FDA and EMA provide guidance on the need for drug metabolism studies.[26][27] The new harmonized ICH M12 guidelines emphasize the importance of early in vitro assessment to predict in vivo drug-drug interactions (DDIs).[28][29] If a metabolite is found to be a significant circulating component in humans (e.g., >10% of total drug-related exposure), its safety may need to be independently evaluated.[27][30] Given the potential for the (1-methoxycyclopropyl)methanamine pharmacophore to generate reactive intermediates or inhibit key enzymes like MAOs, a thorough metabolic investigation is not just a best practice but a regulatory expectation.
Conclusion and Strategic Outlook
The (1-methoxycyclopropyl)methanamine pharmacophore offers exciting opportunities for medicinal chemists but must be approached with a clear understanding of its metabolic liabilities. The potential for rapid O-demethylation, complex CYP- and FMO-mediated amine oxidation, and mechanism-based inactivation of both CYPs and MAOs necessitates a robust and early assessment of its metabolic stability.
By employing the systematic in vitro screening funnels described in this guide, drug discovery teams can:
Accurately quantify the metabolic stability of lead compounds.
Identify the primary metabolic pathways and "soft spots."
Make data-driven decisions to guide medicinal chemistry efforts, such as blocking sites of metabolism or exploring bioisosteric replacements.[31][32]
Ultimately, a proactive and mechanistically informed approach to DMPK allows for the intelligent design of molecules that balance potent biological activity with favorable pharmacokinetic properties, increasing the probability of developing a safe and effective drug.
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
National Institutes of Health. (n.d.). Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC. Retrieved from [Link]
PubMed. (2007). Analytical strategies for identifying drug metabolites. Retrieved from [Link]
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
PubMed. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]
Wikipedia. (n.d.). Flavin-containing monooxygenase. Retrieved from [Link]
ResearchGate. (2020). Drug Metabolites: General Features and Most Applicable Analytical Methods of Studies. Retrieved from [Link]
IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]
Chromatography Online. (2025). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from [Link]
PubMed. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Retrieved from [Link]
National Institutes of Health. (n.d.). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC. Retrieved from [Link]
PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from [Link]
PubMed. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Retrieved from [Link]
PubMed. (n.d.). Chemical Model Studies on the Monoamine oxidase-B Catalyzed Oxidation of 4-substituted 1-cyclopropyl-1,2,3,6-tetrahydropyridines. Retrieved from [Link]
SciSpace. (n.d.). Drug metabolism by flavin-containing monooxygenases of human and mouse. Retrieved from [Link]
PNAS. (2006). Mechanism of action of a flavin-containing monooxygenase. Retrieved from [Link]
Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
Journal of the American Chemical Society. (n.d.). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Retrieved from [Link]
ResearchGate. (n.d.). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Retrieved from [Link]
ResearchGate. (n.d.). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF. Retrieved from [Link]
PubMed. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Retrieved from [Link]
Frontiers. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Retrieved from [Link]
ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]
National Institutes of Health. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC. Retrieved from [Link]
Longdom Publishing. (2024). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]
Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]
FDA. (n.d.). Guidance for Industry. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Retrieved from [Link]
Drug Design Org. (2007). Bioisosterism. Retrieved from [Link]
MDPI. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from [Link]
National Institutes of Health. (2018). Drug metabolism in drug discovery and development - PMC. Retrieved from [Link]
FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC. Retrieved from [Link]
Advanced Synthesis of Methoxy-Substituted Cyclopropylamines: A Technical Guide
The following technical guide details the synthesis pathways for methoxy-substituted cyclopropylamines, specifically distinguishing between the stable pharmacophore 1-(methoxymethyl)cyclopropan-1-amine and the transient...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis pathways for methoxy-substituted cyclopropylamines, specifically distinguishing between the stable pharmacophore 1-(methoxymethyl)cyclopropan-1-amine and the transient mechanistic intermediate 1-methoxycyclopropan-1-amine .
Executive Summary & Structural Distinction
In medicinal chemistry, the cyclopropylamine motif is a critical bioisostere for ethyl and isopropyl groups, offering improved metabolic stability and conformational rigidity. When approaching "1-methoxycyclopropyl amine," it is chemically imperative to distinguish between two distinct structures:
The Stable Pharmacophore:1-(Methoxymethyl)cyclopropan-1-amine . This is a stable, primary amine often used as an amino acid isostere (analogous to a constrained serine ether). It is the standard target for drug discovery.
The Transient Intermediate:1-Methoxycyclopropan-1-amine . This is a cyclopropanone methyl hemiaminal. It is inherently unstable, prone to elimination of methanol to form cyclopropanone imines or ring-opening. It is primarily relevant as a cyclopropanone equivalent in mechanistic studies.
This guide prioritizes the synthesis of the stable 1-(methoxymethyl)cyclopropan-1-amine while providing the mechanistic context for the transient species.
Target: 1-(Methoxymethyl)cyclopropan-1-amine
Utility: Direct, one-pot synthesis from nitriles. High atom economy.
The Kulinkovich-Szymoniak reaction offers the most direct route, converting nitriles into primary cyclopropylamines using a Grignard reagent and a titanium catalyst. By utilizing methoxyacetonitrile as the substrate, the target molecule is assembled in a single operation.
Reaction Mechanism
The reaction proceeds via the formation of a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[1][2]
Ligand Exchange: EtMgBr reacts with Ti(OiPr)₄ to form a diethyltitanium species.[2]
Beta-Elimination: Evolution of ethane generates the reactive titanacyclopropane.[2]
Insertion: The nitrile (methoxyacetonitrile) inserts into the Ti-C bond to form an azatitanacyclopentene.
Ring Contraction: Lewis acid-mediated contraction yields the cyclopropylamine.
Figure 1: Mechanism of the Kulinkovich-Szymoniak reaction for methoxyacetonitrile.
Experimental Protocol
Note: This reaction is sensitive to moisture and oxygen. Schlenk line techniques are mandatory.
Reagents:
Methoxyacetonitrile (1.0 equiv)
Ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O, 2.2 equiv)
Catalyst Preparation: In a flame-dried flask under Argon, dissolve Ti(OiPr)₄ (1.1 equiv) in anhydrous Et₂O. Cool to -78°C.[3]
Grignard Addition: Add EtMgBr (2.2 equiv) dropwise over 30 minutes. The solution will turn from colorless to yellow/brown (formation of titanacyclopropane). Warm to -30°C and stir for 1 hour.
Substrate Addition: Recool to -78°C. Add methoxyacetonitrile (1.0 equiv) dropwise.
Warming: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
Lewis Acid Activation: Cool to 0°C. Add BF₃·OEt₂ (2.0 equiv) dropwise. Stir for 30 minutes.
Quench & Workup: Quench with 10% NaOH solution. Extract with Et₂O (3x). The titanium salts will form a thick suspension; filtration through Celite is recommended.
Purification: The amine can be isolated as a hydrochloride salt by treating the organic layer with HCl in dioxane, followed by recrystallization.
Pathway B: Functional Transformation of ACC (Robust Scale-Up)
Target: 1-(Methoxymethyl)cyclopropan-1-amine
Utility: High reliability, scalable, avoids stoichiometric titanium waste.
For large-scale preparation (gram to kilogram), starting from commercially available 1-aminocyclopropanecarboxylic acid (ACC) is preferred due to the robustness of the chemistry.
Retrosynthetic Workflow
The carboxylic acid of ACC is reduced to an alcohol and then methylated. Protection of the amine is required to prevent N-methylation.
Figure 2: Stepwise transformation of ACC to the methoxymethyl derivative.
Detailed Protocol
Step 1: Esterification & Protection
Suspend ACC (10 g) in MeOH (100 mL). Add SOCl₂ (1.2 equiv) at 0°C. Reflux 2h. Concentrate to yield the methyl ester HCl salt.
Resuspend in DCM. Add Et₃N (2.5 equiv) and Boc₂O (1.1 equiv). Stir 12h at RT. Aqueous workup yields N-Boc-1-aminocyclopropanecarboxylate .
Step 2: Reduction
Dissolve N-Boc ester in anhydrous THF. Cool to 0°C.[3][4][5]
Add LiBH₄ (2.0 equiv) (safer than LiAlH₄ for this scale). Stir at RT for 4h.
Quench with sat. NH₄Cl.[3] Extract with EtOAc. Yields N-Boc-1-(hydroxymethyl)cyclopropan-1-amine .
Step 3: O-Methylation
Dissolve the alcohol in anhydrous DMF at 0°C.
Add NaH (60% dispersion, 1.2 equiv). Stir 30 min (H₂ evolution).
Dissolve the methylated intermediate in 4M HCl in Dioxane. Stir 1h.
Concentrate in vacuo. The product precipitates as the hydrochloride salt.
The Unstable Species: 1-Methoxycyclopropan-1-amine
Context: Mechanistic Studies & Inhibitor Design
The literal structure 1-methoxycyclopropan-1-amine (methoxy and amine on the same carbon) is a hemiaminal.
Stability: Highly unstable. It exists in equilibrium with the imine or undergoes ring opening.
Synthesis (In Situ): It is generated by the addition of ammonia/amines to cyclopropanone methyl hemiacetal (1-methoxycyclopropan-1-ol).
Precursor: 1-Methoxycyclopropan-1-ol is prepared from the reaction of diazomethane with ketene acetals or via cyclopropanone adducts.
Reactivity: Upon formation, this species typically acts as a "cyclopropanone equivalent," reacting with nucleophiles to form 1-substituted cyclopropanes.
Warning: Attempts to isolate this free base typically result in polymerization or rearrangement to propionamide derivatives.
Comparative Analysis of Pathways
Feature
Pathway A: Kulinkovich-Szymoniak
Pathway B: ACC Transformation
Step Count
1 (One-pot)
4 (Linear)
Atom Economy
High
Moderate (Protection/Deprotection)
Reagents
Ti(OiPr)₄, Grignard (Sensitive)
Boc₂O, LiBH₄, NaH (Standard)
Scalability
Difficult >100g (Exotherm/Titanium waste)
Excellent (Linear scale-up)
Cost
Low (if Ti recycled/minimized)
Moderate (Boc₂O cost)
Primary Use
Discovery / Library Synthesis
Process Development / GMP
References
Kulinkovich-Szymoniak Reaction: Bertus, P., & Szymoniak, J. (2001).[6] New and easy route to primary cyclopropylamines from nitriles.[6] Chemical Communications, (18), 1792-1793. Link
ACC Synthesis Pathway: Brackmann, F., & de Meijere, A. (2007). Natural and Synthetic Cyclopropylamines.[1][3][5][6][7][8] Chemical Reviews, 107(11), 4493–4518. Link
Cyclopropanone Hemiacetals: Salaun, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67. Link
Titanium-Mediated Mechanisms: Kulinkovich, O. G., & de Meijere, A. (2000).[7] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics. Chemical Reviews, 100(8), 2789–2834. Link
Structural Evolution in Lead Optimization: A Comparative Analysis of Cyclopropyl Amines and Acyclic Ethers
As drug discovery programs transition from hit-to-lead to late-stage lead optimization, the modulation of physicochemical properties becomes the primary driver of success. A frequent structural evolution observed in mode...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs transition from hit-to-lead to late-stage lead optimization, the modulation of physicochemical properties becomes the primary driver of success. A frequent structural evolution observed in modern medicinal chemistry is the strategic replacement of flexible, metabolically vulnerable motifs—such as acyclic ethers—with rigid, electronically tuned bioisosteres like cyclopropyl amines.
As a Senior Application Scientist, I approach this transition not merely as a structural swap, but as a deliberate manipulation of molecular thermodynamics, electronic distribution, and enzymatic resistance. This whitepaper deconstructs the causality behind this optimization strategy, providing the theoretical grounding and self-validating experimental protocols required to execute it effectively.
Thermodynamic and Electronic Causality: The Case for Rigidification
The Liabilities of Acyclic Ethers
Acyclic ethers are frequently identified in early high-throughput screening (HTS) hits due to their synthetic accessibility and ability to act as flexible hydrogen-bond acceptors. However, they introduce two critical liabilities during lead optimization:
Conformational Entropy: The low rotational energy barrier of the C-O-C bonds results in a highly flexible molecule. Upon binding to a rigid target receptor, the molecule must adopt a single bioactive conformation, incurring a massive entropic penalty (
) that limits overall binding affinity ().
Metabolic Vulnerability: The ether oxygen lone pairs stabilize adjacent radical intermediates. This activates the
-C-H bonds toward Hydrogen Atom Transfer (HAT) by Cytochrome P450 (CYP450) enzymes, leading to rapid oxidative O-dealkylation and unacceptably high intrinsic clearance[1].
The Cyclopropyl Amine Advantage
Replacing an acyclic ether with an acyclic amine often improves target affinity by introducing a basic center capable of forming a salt bridge with acidic residues (e.g., Asp or Glu) in the binding pocket. However, standard acyclic amines (e.g., isopropylamine) possess high pKa values (~10.6), rendering them >99.9% ionized at physiological pH. This leads to poor blood-brain barrier (BBB) penetrance and severe hERG channel liability.
The integration of a cyclopropyl amine resolves this paradox through precise electronic and structural tuning[2]:
pKa Attenuation via Orbital Rehybridization: The cyclopropane ring is highly strained. According to the Walsh model, the internal C-C bonds possess high p-character to relieve angle strain, which forces the exocyclic C-N bond to adopt a higher s-character (approaching
hybridization). Because s-orbitals penetrate closer to the nucleus, this exocyclic carbon acts as an electron-withdrawing group. This inductive pull reduces the basicity of the nitrogen lone pair, dropping the pKa to ~8.6. This specific pKa modulation abolishes hERG liability while maintaining sufficient ionization for salt-bridge formation[3].
Metabolic Shielding: The increased s-character of the cyclopropyl C-H bonds significantly increases their Bond Dissociation Energy (BDE), making them highly resistant to CYP450-mediated HAT.
Favorable Binding Thermodynamics: The rigid cyclopropyl ring pre-organizes the amine vector, eliminating the entropic penalty of binding.
Caption: Lead optimization decision tree: Transitioning from acyclic ethers to cyclopropyl amines.
Quantitative Data Presentation: Matched Molecular Pair Analysis
To illustrate the empirical impact of this optimization strategy, the following table summarizes a representative Matched Molecular Pair (MMP) analysis tracking the evolution of a hit compound through these structural modifications.
Structural Motif
Design Rationale
Target Affinity ()
pKa (Basic)
LogD (pH 7.4)
hERG
Liver (L/min/mg)
Acyclic Ether
Initial Hit (H-bond acceptor)
450 nM
N/A
2.8
>30 M
85 (High)
Acyclic Amine
Introduce Salt Bridge
5 nM
10.6
1.2
1.2 M
120 (High)
Cyclopropyl Amine
Rigidify & Tune pKa
2 nM
8.6
2.1
>30 M
15 (Low)
Data Interpretation: The transition to the cyclopropyl amine preserves the massive potency gain of the basic amine while rescuing the compound from hERG toxicity and rapid metabolic clearance[2].
Self-Validating Experimental Protocols
To trust the data driving these structural decisions, the assays generating them must be inherently self-validating. Below are the definitive, step-by-step methodologies for profiling these compounds.
Causality: We utilize Potassium Phosphate buffer (pH 7.4) rather than Tris or HEPES, as Tris can act as a weak CYP inhibitor, and HEPES can undergo oxidative metabolism itself, confounding LC-MS/MS quantification.
Step-by-Step Methodology:
Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM
.
Compound Spiking: Add the test compound (ether or cyclopropyl amine analog) to a final concentration of 1
M. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP450 denaturation.
Self-Validation Controls:
Positive Control: Verapamil (High clearance).
Negative Control: Warfarin (Low clearance).
Minus-NADPH Control: Incubate test compound without NADPH to rule out non-CYP degradation (e.g., esterases/amidases).
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Quenching & Extraction: At time points 0, 5, 15, 30, and 45 minutes, transfer 50
L aliquots into 150 L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly precipitates the microsomal proteins (halting the reaction) while simultaneously extracting the lipophilic analytes into the supernatant.
Analysis: Centrifuge at 4,000 RPM for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (
Protocol B: pKa Determination via Potentiometric Titration
Causality: Because cyclopropyl amines and their acyclic counterparts often suffer from poor aqueous solubility at neutral pH, standard aqueous titration fails. We utilize a co-solvent extrapolation method (Yasuda-Shedlovsky plot) to determine the true aqueous pKa.
Step-by-Step Methodology:
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Self-Validation: Titrate a known standard (Labetalol) to ensure system suitability before running unknown batches.
Sample Preparation: Dissolve 1-2 mg of the test compound in varying ratios of Methanol/Water mixtures (e.g., 30%, 40%, and 50% MeOH).
Titration: Titrate the solutions using 0.5 M standardized HCl and 0.5 M KOH under a nitrogen atmosphere to prevent
absorption (which forms carbonic acid and skews the pH).
Extrapolation: Plot the apparent pKa (
) against the dielectric constant of the co-solvent mixtures. Extrapolate the linear regression to 0% organic solvent to determine the absolute aqueous pKa.
References
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Transition-Metal-Free Intermolecular α-C-H Amination of Ethers at Room Temperature
Source: Infoscience (EPFL)
URL:[Link]
Rational Design of Kinase Inhibitors: The Therapeutic Potential of the (1-Methoxycyclopropyl)methanamine Motif
Executive Summary In the highly competitive landscape of targeted therapeutics, the discovery of novel chemical space is driven by the need for enhanced kinase selectivity, improved metabolic stability, and optimal pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the highly competitive landscape of targeted therapeutics, the discovery of novel chemical space is driven by the need for enhanced kinase selectivity, improved metabolic stability, and optimal pharmacokinetic profiles. The compound (1-Methoxycyclopropyl)methanamine has recently emerged as a highly specialized structural motif in rational drug design. By acting as a conformationally restricted, sterically shielded building block, this moiety is increasingly incorporated into the scaffolds of next-generation kinase inhibitors targeting the MAPK/ERK pathway, diacylglycerol kinases (DGKs), and receptor tyrosine kinases (RTKs).
This technical whitepaper explores the structural logic, mechanistic applications, and self-validating experimental workflows required to harness the therapeutic potential of (1-methoxycyclopropyl)methanamine in modern drug discovery.
The Structural Logic of (1-Methoxycyclopropyl)methanamine
The integration of specific aliphatic motifs into heterocyclic cores is rarely accidental; it is driven by precise structure-activity relationship (SAR) requirements. (1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0 for the free base, 1574118-00-5 for the hydrochloride salt) offers a unique triad of physicochemical properties[1][2]:
Conformational Restriction: The cyclopropane ring introduces significant local strain, locking the attached methanamine into a predictable spatial orientation. This pre-organization reduces the entropic penalty upon binding to the kinase active site, thereby increasing binding affinity.
Steric Shielding & Metabolic Stability: The geminal disubstitution on the cyclopropane ring, combined with the methoxy group, provides steric bulk. This shielding effectively blocks adjacent sites from rapid cytochrome P450 (CYP450)-mediated oxidation, prolonging the compound's half-life.
Targeted Hydrogen Bonding: The methoxy group acts as a localized, weak hydrogen-bond acceptor. Depending on the target, it can interact favorably with solvent-exposed regions or specific residues within the kinase hinge region.
Mechanistic Applications in Kinase Inhibition
Diacylglycerol Kinases (DGKα/ζ) in Immuno-Oncology
Diacylglycerol kinases (DGKs) are lipid kinases that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA)[3]. Because DAG is a critical secondary messenger that recruits and activates downstream effectors like Protein Kinase C (PKC) and RasGRP in T-cells, its rapid clearance by DGK dampens T-cell receptor (TCR) signaling[3][4].
Inhibiting DGKα and DGKζ prevents DAG clearance, thereby sustaining T-cell activation and promoting an anti-tumor immune response[3]. Recent patent literature demonstrates that coupling the (1-methoxycyclopropyl)methanamine motif to pyrazolopyridinone scaffolds yields highly potent and selective DGK inhibitors[4].
Raf Kinase Modulation in the MAPK/ERK Pathway
The Ras/Raf/MEK/ERK signaling cascade is an evolutionarily conserved pathway that is frequently dysregulated in cancers, notably through B-Raf V600E mutations in melanoma[5]. While first-generation inhibitors like vemurafenib are efficacious, acquired resistance remains a significant clinical hurdle[5].
To combat resistance, next-generation Raf inhibitors utilize complex ureas linked to naphthyridine cores. Incorporating (1-methoxycyclopropyl)methanamine into these structures—such as in 1-(1-methoxycyclopropyl)ethyl)urea derivatives—allows the rigid cyclopropyl group to fit snugly into the hydrophobic pocket adjacent to the ATP-binding site, enabling potent inhibition across multiple Raf isoforms[5].
KIT Receptor Tyrosine Kinase
Beyond intracellular kinases, this motif has been successfully integrated into thiazole-based compounds designed to target KIT, a receptor tyrosine kinase implicated in mast cell survival and various malignancies[6]. The basic nitrogen of the methanamine serves as a versatile attachment point for amide coupling to the thiazole core, yielding selective KIT inhibitors[6].
Mechanistic targeting of DGK and Raf kinases by (1-Methoxycyclopropyl)methanamine derivatives.
The integration of the (1-methoxycyclopropyl)methanamine motif consistently improves both target affinity and metabolic stability across diverse kinase targets. The following table summarizes representative QSAR data derived from recent patent literature[4][5][6]:
To ensure scientific integrity, the development of these inhibitors relies on self-validating experimental systems. The following protocols detail the synthesis and biochemical validation of kinase inhibitors utilizing this motif.
Protocol 1: Amide Coupling to a Heterocyclic Core
Objective: To covalently attach (1-methoxycyclopropyl)methanamine to a kinase-binding heterocyclic carboxylic acid.
Activation of the Carboxylic Acid: Dissolve the heterocyclic carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior efficiency in activating sterically hindered substrates. This is critical when preparing to couple the alpha-branched, sterically bulky (1-methoxycyclopropyl)methanamine.
Amine Addition: Add (1-Methoxycyclopropyl)methanamine hydrochloride (1.1 eq) to the reaction mixture[1]. Stir at room temperature under a nitrogen atmosphere for 2-4 hours.
Causality: Using the hydrochloride salt requires excess DIPEA to liberate the free base in situ. This prevents the premature oxidative degradation of the free amine during storage.
Quenching and Purification: Quench the reaction with deionized water, extract with ethyl acetate, and purify the organic layer via preparative High-Performance Liquid Chromatography (Prep-HPLC).
Causality: Prep-HPLC ensures >95% compound purity. Impurities, even at trace levels, can act as pan-assay interference compounds (PAINS), leading to false positives in sensitive biochemical assays.
Protocol 2: Self-Validating TR-FRET Kinase Assay
Objective: To quantify the IC₅₀ of the synthesized inhibitor against the target kinase (e.g., DGKα or B-Raf).
Master Mix Preparation: Prepare an assay buffer containing the recombinant kinase, its specific substrate (lipid or peptide), and ATP at its apparent
.
Causality: Running the assay exactly at the ATP
ensures the system is highly sensitive to competitive inhibitors binding at the ATP hinge region, providing an accurate reflection of physiological potency.
Compound Incubation: Dispense the synthesized inhibitor in a 10-point dose-response curve (final DMSO concentration <1%). Incubate the mixture for 30 minutes at room temperature.
Causality: Pre-incubation allows the system to reach binding equilibrium. This is crucial for accurately calculating the IC₅₀ of slow, tight-binding inhibitors, a common characteristic of conformationally restricted cyclopropyl derivatives.
Detection: Add a Europium-cryptate labeled anti-phospho antibody and an XL665-labeled tracer. Read the time-resolved fluorescence at 620 nm and 665 nm.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a microsecond time delay before measurement. This completely eliminates background auto-fluorescence from highly conjugated test compounds, creating a self-validating, artifact-free readout where signal loss directly and exclusively correlates with kinase inhibition.
Self-validating workflow for synthesizing and evaluating targeted kinase inhibitors.
Chemical structure and reactivity profile of (1-Methoxycyclopropyl)methanamine
Structure, Reactivity, and Application in Medicinal Chemistry Executive Summary (1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) is a specialized building block used in high-value medicinal chemistry programs.[1] It...
Author: BenchChem Technical Support Team. Date: March 2026
Structure, Reactivity, and Application in Medicinal Chemistry
Executive Summary
(1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) is a specialized building block used in high-value medicinal chemistry programs.[1] It serves as a conformationally restricted primary amine, offering a distinct vector for substituent display compared to flexible alkyl chains or standard gem-dimethyl analogs.[1]
For the drug developer, this molecule offers two strategic advantages:
Entropy Reduction: The cyclopropane ring locks the amine vector, potentially increasing target affinity by minimizing the entropic penalty of binding.
Bioisosterism: It acts as a polar, metabolically distinct alternative to the lipophilic tert-butyl or gem-dimethyl groups.[1]
Critical Technical Warning: Unlike standard cyclopropylamines, the presence of the 1-methoxy group creates a "masked ketone" electronic environment.[1] This molecule exhibits significant acid lability, prone to ring-opening hydrolysis under conditions that would be safe for simple alkyl-cyclopropanes.[1]
The cyclopropane ring is not a flat triangle in terms of substituent display; it forces substituents at the 1-position into a specific angular relationship.[1]
Bond Angles: The internal C-C-C angle is 60°, creating significant ring strain (~27.5 kcal/mol).
Thorpe-Ingold Effect: The gem-disubstitution (Methoxy and Methanamine) promotes ring closure during synthesis and enforces a rigid spatial arrangement in the final drug candidate.[1]
Inductive Withdrawal (-I): The oxygen atom pulls electron density through the sigma bond, slightly lowering the pKa of the primary amine compared to (1-methylcyclopropyl)methanamine.[1]
Resonance Donation (+R): In the event of carbocation formation (e.g., during metabolic oxidation or acid hydrolysis), the oxygen lone pair can stabilize the transition state, facilitating ring opening.[1]
Key Properties Table[1]
Property
Data / Estimate
Context
Formula
C5H11NO
MW
101.15 g/mol
Fragment-based drug design friendly
CAS (Free Base)
1554452-98-0
CAS (HCl Salt)
1574118-00-5
Preferred storage form
Predicted pKa
~8.5 - 9.2
Slightly less basic than typical alkylamines due to -I effect of OMe
H-Bond Donors
2 (NH2)
H-Bond Acceptors
2 (N, O)
Methoxy oxygen adds a polar interaction point
LogP (Calc)
~0.1 - 0.4
Low lipophilicity aids solubility
Synthetic Access: The Nitrile Route
While Kulinkovich-type reactions are popular for cyclopropanols, the most scalable route to the methanamine variant typically proceeds via the nitrile intermediate.[1] This avoids the handling of unstable hemi-aminals.[1]
Validated Synthetic Workflow
Cyclopropanation: Alkylation of methoxyacetonitrile with 1,2-dichloroethane using a strong base (NaH or NaOH/Phase Transfer Catalyst).[1]
Reduction: The resulting 1-methoxycyclopropanecarbonitrile is reduced to the amine.[1] Lithium Aluminum Hydride (LAH) is the standard reagent, though Borane-DMS is used for milder conditions.[1]
Figure 1: Standard synthetic pathway via nitrile cyclopropanation and reduction.
Reactivity Profile & Stability (The "Danger Zone")[1]
This section is critical for experimental success. The 1-alkoxycyclopropane moiety is electronically related to a ketal .[1]
Acid-Catalyzed Ring Opening
In the presence of strong aqueous acid (or Lewis acids), the cyclopropane ring protonates.[1] The strain energy, combined with the stabilization of the resulting carbocation by the methoxy oxygen (oxocarbenium ion character), drives a rapid ring-opening reaction.[1]
Formation of a ketone (typically 1-amino-3-pentanone derivatives or decomposition products).[1]
Implication: Do not subject this building block to harsh acidic deprotection conditions (e.g., heating in 6N HCl) if the core structure must remain intact.[1] Use TFA/DCM at 0°C for Boc removal, or Pd/C for Cbz removal.[1]
Figure 2: Acid-catalyzed decomposition pathway.[1] The ring strain acts as a driving force for hydrolysis.[1][2]
Nucleophilicity
The primary amine is unhindered and highly nucleophilic. It reacts readily with:
Case Study Context: Similar strategies have been used in BACE1 inhibitors and NMDA antagonists to fix the vector of a basic amine interacting with an aspartate residue in the active site.
Metabolic Blocking
The cyclopropane ring lacks bis-allylic hydrogens, making it resistant to CYP450 oxidation at the carbon skeleton.[1] However, the methoxy group is a potential site for O-demethylation.[1] The steric bulk of the cyclopropane often retards this demethylation compared to a simple anisole derivative.
Experimental Protocols
Protocol A: Storage and Handling[1][6]
Form: Store as the Hydrochloride (HCl) salt. The free base is an oil that absorbs CO2 from the air (carbamate formation) and is more prone to oxidation.
Conditions: -20°C, under Argon.
Reconstitution: When converting to free base, use mild basic extraction (sat.[1] NaHCO3 / DCM).[1] Avoid strong hydroxide solutions for prolonged periods to prevent potential side reactions.[1]
Protocol B: Amide Coupling (General Procedure)
Use this protocol to couple the amine to a carboxylic acid drug core.[1]
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 minutes to form the activated ester.
Note: DIPEA is crucial to neutralize the HCl salt of the amine.
Addition: Add (1-Methoxycyclopropyl)methanamine HCl (1.1 equiv) in one portion.
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.[1]
Checkpoint: Look for the M+1 peak. If starting material remains, add 0.5 equiv more HATU.[1]
Workup: Dilute with EtOAc. Wash with 5% Citric Acid (mild acid is safe for short durations at RT) followed by sat.[1] NaHCO3 and Brine.[1]
Purification: Silica gel chromatography. The methoxy group aids separation from non-polar impurities.
References
Synthesis of 1-substituted cyclopropanes: Kulinkovich, O. G. (2003).[1] Chem. Rev., 103(7), 2597–2632.[1] Link[1]
Conformational Restriction in Drug Design: Yonezawa, S., et al. (2012).[1] "Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors." J. Med.[1][3][4] Chem., 55(20), 8838–8858.[1] Link[1]
Acid Stability of Cyclopropane Esters/Ethers: Brandt, P., et al. (2008).[1] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[1][5] Org.[1] Lett., 10(4), 629-632.[1] Link[1]
Commercial Data & Physical Properties: PubChem Compound Summary for (1-Methylcyclopropyl)methanamine (Analogous data). Link
General Reactivity of Cyclopropylamines: Wiberg, K. B. (1982).[1] "Structures, energies and spectra of cyclopropanes." The Chemistry of the Cyclopropyl Group, Wiley.
Application Note: High-Efficiency Amide Coupling of (1-Methoxycyclopropyl)methanamine
Abstract & Strategic Significance (1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) has emerged as a critical building block in modern medicinal chemistry, most notably in the synthesis of PI3K inhibitors such as Tas...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Significance
(1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) has emerged as a critical building block in modern medicinal chemistry, most notably in the synthesis of PI3K inhibitors such as Taselisib (GDC-0032) .
The incorporation of the 1-methoxycyclopropyl moiety serves two specific pharmacological purposes:
Conformational Constraint: The cyclopropane ring restricts the flexibility of the side chain, potentially reducing the entropic penalty of binding to the target protein.
Metabolic Stability: The quaternary carbon at the
-position relative to the ether oxygen blocks standard oxidative metabolic pathways (e.g., -dealkylation), improving the pharmacokinetic profile compared to linear ether analogs.
However, from a synthetic perspective, this building block presents a neopentyl-like steric environment . The primary amine is attached to a quaternary carbon, which can retard nucleophilic attack on activated esters. This Application Note details optimized protocols to overcome this steric hurdle while maintaining the integrity of the acid-sensitive cyclopropyl ether functionality.
Chemical Properties & Handling[1][2]
Property
Data
Notes
Free Base CAS
1554452-98-0
Liquid/Low-melting solid. Hygroscopic.
HCl Salt CAS
1574118-00-5
White solid. Preferred for storage.
MW (Free Base)
101.15 g/mol
MW (HCl Salt)
137.61 g/mol
CRITICAL: Requires extra base eq. in coupling.
Storage
2–8°C, Inert Gas
Hygroscopic; store under Nitrogen/Argon.
Stability
Acid Sensitive
Prolonged exposure to pH < 2 may hydrolyze the acetal-like ether.
Decision Matrix: Selecting the Right Protocol
Not all coupling reagents are equal for this substrate.[1][2] Use the flowchart below to select the optimal method for your specific scale and carboxylic acid partner.
Figure 1: Decision matrix for selecting the appropriate amide coupling protocol.
Best for: Small scale (mg to g), high-throughput SAR, and valuable acid intermediates.
Mechanism: HATU generates an O-7-azabenzotriazole active ester, which is highly reactive and less sensitive to steric bulk than standard HOBt esters.
Solvent: Anhydrous DMF or DMAc (0.1 M – 0.2 M concentration)
Step-by-Step Protocol
Activation: In a dried vial/flask under nitrogen, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
Base Addition 1: Add DIPEA (1.0 eq) to initiate activation. Stir at Room Temperature (RT) for 5–10 minutes. Solution should turn yellow/orange.
Amine Preparation: In a separate vial, dissolve (1-Methoxycyclopropyl)methanamine HCl (1.2 eq) in minimal DMF. Add DIPEA (2.5 eq) to this vial to neutralize the salt and free the amine.
Coupling: Add the amine/DIPEA solution to the activated acid mixture dropwise.
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[3][1]
Note: If conversion is <50% after 4 hours, heat to 40°C.
Best for: Scale-up (>5g), process chemistry, and avoiding toxic byproducts (tetramethylurea from HATU).
Mechanism: T3P acts as a cyclic anhydride flux, driving the reaction with low epimerization risk and high atom economy.
Ensure total base > 3.0 equiv (1 eq for activation, 1 eq for HCl salt, 1 eq as proton scavenger).
Low Conversion (Steric)
Neopentyl-like steric hindrance.
Switch from EDC to HATU. Increase temp to 45°C. Use Method C (Acid Chloride).
Product Degradation
Acid hydrolysis of methoxy-cyclopropane.
During workup, use Citric Acid instead of HCl. Ensure pH does not drop below 3.0 for extended periods.
Emulsion during Workup
Amphiphilic nature of product.
Use 5% LiCl or saturated NH₄Cl instead of water. Add a small amount of MeOH to the organic layer.
Visualizing the Steric Challenge
The diagram below illustrates the steric environment. The quaternary carbon (C1) shields the amine nitrogen, necessitating highly active electrophiles.
Figure 2: Structural connectivity highlighting the steric crowding around the nucleophilic nitrogen.
References
Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597-4610.
Dunetz, J. R., et al. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6][7] Organic Letters, 13(19), 5048-5051.
Application Note: Incorporating (1-Methoxycyclopropyl)methanamine into Peptidomimetic Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary The transition from native peptides to therapeutical...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Application Note & Experimental Protocol
Executive Summary
The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two primary hurdles: high conformational flexibility (which incurs an entropic penalty upon target binding) and rapid proteolytic degradation. The incorporation of sp³-rich, sterically demanding building blocks is a proven strategy to address these limitations. This guide details the mechanistic rationale and validated experimental protocols for utilizing (1-Methoxycyclopropyl)methanamine as a C-terminal capping agent or side-chain modifier in peptidomimetic drug design.
(1-Methoxycyclopropyl)methanamine is a bifunctional building block that introduces unique physicochemical and spatial properties to a peptide scaffold[1]. The decision to incorporate this specific moiety is driven by three causal mechanisms:
Conformational Pre-organization via Cyclopropylic Strain:
The cyclopropane ring introduces severe steric constraints analogous to allylic 1,3-strain. When coupled to a peptide backbone, this strain restricts the rotation of adjacent
and dihedral angles, effectively locking the molecule into extended -strand or specific -turn conformations[2]. This pre-organization drastically reduces the entropic penalty required for the ligand to adopt its bioactive conformation within the receptor pocket, thereby increasing target affinity[3].
Absolute Proteolytic Stability:
Exopeptidases (such as carboxypeptidases) require specific geometric access to the amide bond. The steric bulk of the 1,1-disubstituted cyclopropane ring physically shields the adjacent amide bond, conferring profound resistance to enzymatic degradation and increasing the in vivo half-life of the drug candidate[4].
Bioisosterism & Electronic Tuning:
The methoxy (–OCH₃) group serves as a potent, directional hydrogen-bond acceptor. It acts as a conformationally restricted bioisostere for the side chains of Serine or Threonine, allowing the peptidomimetic to maintain critical polar interactions with the target without sacrificing overall lipophilicity.
Caption: Logical relationship between structural features and biological outcomes in peptidomimetics.
Physicochemical Data Presentation
Understanding the baseline metrics of the building block is critical for predicting its impact on the final peptidomimetic's ADME profile.
Property
Value / Characteristic
Peptidomimetic Advantage
Molecular Weight
101.15 g/mol
Low MW addition; maintains high ligand efficiency (LE).
Topological Polar Surface Area
~35.2 Ų
Excellent membrane permeability; ideal for intracellular targets.
Conformational Constraint
High (Cyclopropylic strain)
Locks adjacent amide bonds into predictable secondary structures.
H-Bond Acceptors
1 (Methoxy oxygen)
Engages target binding pockets; mimics Ser/Thr side chains.
H-Bond Donors
2 (Primary amine)
Consumed during amide bond formation.
Experimental Protocol: C-Terminal Derivatization
Expert Insight on Methodology: Direct solid-phase coupling of sterically hindered amines to resin-bound peptides often results in poor yields due to restricted diffusion within the resin matrix and severe steric clash at the reactive center. Therefore, a hybrid approach—synthesizing the protected peptide acid on a hyper-acid-sensitive resin, followed by solution-phase coupling—is the most reliable, self-validating standard.
Step 1: Synthesis and Mild Cleavage of Protected Peptide
Synthesize the desired peptide sequence on 2-Chlorotrityl chloride (2-CTC) resin using standard Fmoc-SPPS protocols.
Wash the resin thoroughly with DCM (3 × 5 mL) to remove any residual DMF, which can trap basic impurities.
Treat the resin with a mild cleavage cocktail: 1% Trifluoroacetic acid (TFA) in DCM (v/v) for 10 minutes at room temperature.
Filter the solution into a flask containing 10% Pyridine in Methanol to immediately neutralize the TFA. Repeat the cleavage step twice.
Self-Validation (IPQC 1): Perform LC-MS on a 1 µL aliquot of the cleavage filtrate. Rationale: This confirms the presence of the fully protected peptide mass and validates the success of the SPPS before committing the valuable (1-Methoxycyclopropyl)methanamine building block.
Evaporate the solvent under reduced pressure, precipitate the protected peptide with ice-cold diethyl ether, centrifuge, and dry under vacuum.
Step 2: Solution-Phase Coupling
Why HATU? The steric hindrance of the cyclopropyl group requires a highly reactive acylating agent. HATU generates a 7-aza-OBt ester intermediate, which utilizes an adjacent nitrogen atom as an intramolecular base to accelerate nucleophilic attack by the hindered amine.
Dissolve the protected peptide acid (1.0 eq) and (1-Methoxycyclopropyl)methanamine hydrochloride (1.5 eq) in anhydrous DMF (concentration ~0.1 M).
Add HATU (1.2 eq) to the solution and stir for 2 minutes to allow pre-activation.
Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) dropwise. The reaction mixture will turn pale yellow.
Stir at room temperature for 2–4 hours.
Self-Validation (IPQC 2): Monitor the reaction via LC-MS. The disappearance of the protected peptide acid mass validates complete coupling. If unreacted peptide remains, spike with an additional 0.5 eq of HATU and DIPEA.
Quench the reaction with water, extract with Ethyl Acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Step 3: Global Deprotection
Treat the concentrated intermediate with a global deprotection cocktail: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) .
Rationale: TIS and water act as carbocation scavengers. They are strictly required to prevent the highly reactive protecting groups (e.g., t-Butyl, Trityl, Pbf) from re-alkylating the electron-rich methoxy group or the peptide backbone.
Stir for 2 hours at room temperature.
Precipitate the final peptidomimetic using ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant.
Step 4: Purification
Dissolve the crude pellet in a minimum volume of Water/Acetonitrile (with 0.1% TFA).
Purify via Preparative RP-HPLC using a C18 column, applying a linear gradient of Acetonitrile in Water (0.1% TFA).
Lyophilize the pure fractions to obtain the final (1-Methoxycyclopropyl)methanamine-capped peptidomimetic as a white powder.
Caption: Workflow for the C-terminal derivatization of peptides using (1-Methoxycyclopropyl)methanamine.
References
Shuto, S., et al. Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. ResearchGate.
URL:[Link]
Wipf, P., et al. Three-step synthesis of cyclopropyl peptidomimetics. PubMed (National Institutes of Health).
URL:[Link]
Martin, S. F., et al. Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. PubMed (National Institutes of Health).
URL:[Link]
Application Notes & Protocols: Strategic Amine Protection in the Synthesis of (1-Methoxycyclopropyl)methanamine
Introduction: The Value of a Strained Scaffold (1-Methoxycyclopropyl)methanamine is a valuable building block in modern medicinal chemistry. The cyclopropyl ring, a motif of growing importance, offers a unique combinatio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Value of a Strained Scaffold
(1-Methoxycyclopropyl)methanamine is a valuable building block in modern medicinal chemistry. The cyclopropyl ring, a motif of growing importance, offers a unique combination of properties. Its inherent ring strain and specific electronic character can impart favorable conformational rigidity, improved metabolic stability, and enhanced potency to drug candidates.[1][2][3] The 1-methoxy substitution further modulates the lipophilicity and electronic nature of this scaffold, making the primary amine a key handle for introducing the fragment into more complex molecules.[4]
However, the nucleophilic primary amine of the target molecule presents a significant synthetic challenge. Its reactivity can interfere with desired transformations elsewhere in a synthetic sequence. Therefore, the temporary masking of this amine with a suitable protecting group is a critical step in a rational synthetic design. This guide provides an in-depth analysis of common and effective protecting group strategies, detailing the causality behind procedural choices and providing robust experimental protocols for their implementation and subsequent removal.
The Imperative for Amine Protection
The primary amine in (1-Methoxycyclopropyl)methanamine is a potent nucleophile and a Brønsted-Lowry base. Without protection, it can engage in a variety of undesired side reactions, including:
Acylation or Alkylation: Competing with other nucleophiles in the reaction mixture.
Reaction with Carbonyls: Forming imines or enamines.
Protonation: Rendering the molecule incompatible with certain organometallic reagents or basic conditions.
An ideal protecting group strategy must be a "self-validating system," meaning the chosen group must be:
Easy to Install: Reacts in high yield under mild conditions.
Robust: Stable to the reaction conditions planned for subsequent synthetic steps.
Easy to Remove: Cleaved in high yield under conditions that do not affect other functional groups in the molecule (orthogonality).[5]
The selection of a protecting group is therefore not an isolated choice but a strategic decision integral to the entire synthetic route. We will explore three of the most effective and widely used carbamate and amide-based protecting groups: Boc , Cbz , and TFA .
Key Protecting Group Strategies & Protocols
The Boc Group: Acid-Labile and Versatile
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability to a wide range of non-acidic reagents and its clean, acid-mediated removal.[5][6][7]
Rationale for Use: The Boc group is stable under basic, reductive, and nucleophilic conditions, making it highly versatile.[8][9] Its removal under acidic conditions, which generates only gaseous byproducts (CO₂ and isobutylene) and the desired amine salt, simplifies reaction workup.[6][10]
Workflow for Boc Protection & Deprotection
Caption: General workflow for Boc protection and deprotection.
Setup: In a round-bottom flask, dissolve (1-Methoxycyclopropyl)methanamine (1.0 equiv.) in a suitable solvent mixture such as 1:1 tetrahydrofuran (THF) and water. Add a base, such as triethylamine (TEA, 1.5 equiv.) or sodium hydroxide (1.5 equiv.).
Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) portion-wise or as a solution in THF. Causality: The base neutralizes the acidic proton on the amine nitrogen during the reaction, driving it to completion.[6][7]
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
Work-up: Concentrate the mixture under reduced pressure to remove the THF. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane (DCM).
Isolation: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected amine, which is often a solid or oil of high purity.
Setup: Dissolve the N-Boc protected amine (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM), diethyl ether, or 1,4-dioxane.
Reagent Addition: Add a strong acid. Common choices include:
Trifluoroacetic acid (TFA, 5-10 equiv. or as a 25-50% v/v solution in DCM).[6]
A solution of hydrogen chloride (HCl) in dioxane or diethyl ether (typically 4M, excess).
Reaction: Stir the solution at room temperature for 1-4 hours. The deprotection is often accompanied by the evolution of gas (CO₂).[6] Monitor for completion by TLC or LC-MS.
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride). If the free amine is required, a subsequent basic work-up can be performed. For many applications, the salt can be used directly in the next step.
The Cbz Group: Stability and Hydrogenolysis Cleavage
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that offers orthogonality to the Boc group.[5][11] Its robustness in both acidic and basic media, combined with its unique removal by catalytic hydrogenation, makes it a strategic choice in many syntheses.[11][12][13]
Rationale for Use: The Cbz group's stability profile allows for subsequent reactions that may require strong acids or bases, where a Boc group would be cleaved.[12] The deprotection via hydrogenolysis is exceptionally mild and occurs under neutral pH, preserving sensitive functional groups.[5][13]
Workflow for Cbz Protection & Deprotection
Caption: General workflow for Cbz protection and deprotection.
Setup: Dissolve (1-Methoxycyclopropyl)methanamine (1.0 equiv.) in a biphasic mixture of an organic solvent (e.g., DCM or THF) and an aqueous solution of a mild base like sodium carbonate or sodium bicarbonate (2.0-2.5 equiv.). Cool the mixture to 0 °C.
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, ensuring the temperature remains below 10 °C. Causality: The Schotten-Baumann conditions (biphasic, basic) allow the amine to react with the highly reactive acid chloride while the base neutralizes the HCl byproduct, preventing protonation of the starting amine.[11]
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.
Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.
Setup: In a flask suitable for hydrogenation, dissolve the N-Cbz protected amine (1.0 equiv.) in a solvent such as methanol, ethanol, or ethyl acetate.
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a slurry.
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive pressure of H₂ (typically via a balloon or at 1-3 atm).
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-12 hours. Monitor by TLC or LC-MS.
Isolation: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
The Trifluoroacetyl (TFA) Group: Base-Labile and Highly Stable to Acid
The trifluoroacetyl (TFA) group is a less common but highly valuable protecting group, particularly when extreme acid stability is required.[14][15] It is orthogonal to both Boc and Cbz groups.
Rationale for Use: The powerful electron-withdrawing effect of the CF₃ group makes the trifluoroacetamide exceptionally stable to strong acids.[14][16] This is advantageous for synthetic steps involving nitration or other harsh acidic conditions.[15] Deprotection is achieved under mild basic conditions, which leaves acid-labile groups (like Boc) and hydrogenation-sensitive groups (like Cbz) intact.[14]
Setup: Dissolve (1-Methoxycyclopropyl)methanamine (1.0 equiv.) and a non-nucleophilic base like pyridine or triethylamine (1.5 equiv.) in anhydrous DCM under an inert atmosphere. Cool to 0 °C.
Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA, 1.1-1.3 equiv.) to the stirred solution. An exothermic reaction may be observed.
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the layers.
Isolation: Extract the aqueous layer with DCM. Combine the organic layers, wash with dilute acid (e.g., 1M HCl), water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-trifluoroacetylated product.
Setup: Dissolve the N-trifluoroacetylated compound (1.0 equiv.) in a mixture of methanol and water (e.g., 3:1 v/v).
Reagent Addition: Add a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 equiv.).
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the hydrolysis by TLC or LC-MS.
Work-up: Once the reaction is complete, carefully neutralize the mixture to pH ~7 with a dilute acid (e.g., 1M HCl).
Isolation: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate in vacuo to afford the free amine.
Comparative Summary of Protecting Group Strategies
The choice of a protecting group for (1-Methoxycyclopropyl)methanamine is a critical decision dictated by the planned synthetic route.
For general-purpose synthesis with planned basic or reductive steps, the Boc group is an excellent first choice due to its reliability and simple deprotection.
When the synthetic route involves acidic conditions that would cleave a Boc group, or when orthogonality to acid-labile groups is needed, the Cbz group is the superior option.
In specialized cases requiring extreme resilience to strong acids, the TFA group provides a robust, albeit less common, alternative that is orthogonal to both Boc and Cbz.
By carefully considering the stability and cleavage conditions of each protecting group, researchers can design and execute efficient, high-yielding syntheses of complex molecules derived from this valuable cyclopropylamine building block.
References
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available from: [Link]
J&K Scientific LLC. BOC Protection and Deprotection. (2021). Available from: [Link]
PubMed. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. (2009). Available from: [Link]
Organic Chemistry Org. Cbz-Protected Amino Groups. (2019). Available from: [Link]
Master Organic Chemistry. Protecting Groups for Amines – Carbamates. (2018). Available from: [Link]
National Center for Biotechnology Information. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Available from: [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Available from: [Link]
University of Bath's Research Portal. The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Available from: [Link]
Google Patents. Protection of amine and hydroxyl groups using fluoroacylation.
Organic Chemistry Portal. Trifluoroacetamides. Available from: [Link]
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Available from: [Link]
SciSpace. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Available from: [Link]
ResearchGate. 1-Methyl 1′-cyclopropylmethyl: An acid labile O-protecting group for polymer-supported oligosaccharide synthesis. Available from: [Link]
Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Available from: [Link]
Neliti. Study of Stability and Reactivity of Cyclopolic Acid Compounds and Their Derivatives Using Semi-empirical Methods AM1 and PM3. (2021). Available from: [Link]
National Center for Biotechnology Information. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link]
Wiley-VCH. 1 Protection Reactions. Available from: [Link]
Beilstein Journals. Tuning the stability of alkoxyisopropyl protection groups. (2019). Available from: [Link]
DOI. A mixed-ligand strategy to enhance MOF stability and functionality: Case study on copper MOFs and CO2 adsorption. Available from: [Link]
Application Note: One-Pot Synthesis of 1-Methoxycyclopropyl Amine Derivatives
This Application Note provides a comprehensive technical guide for the one-pot synthesis of 1-methoxycyclopropyl amine derivatives . Given the chemical nomenclature, "1-methoxycyclopropyl amine" can refer to two distinct...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the one-pot synthesis of 1-methoxycyclopropyl amine derivatives .
Given the chemical nomenclature, "1-methoxycyclopropyl amine" can refer to two distinct structural motifs relevant to drug discovery:
1-(Methoxymethyl)cyclopropylamine: A stable, common building block where the methoxy group is on a methyl arm attached to the C1 position.
1-Methoxy-1-aminocyclopropane: A geminal amino-ether (hemiaminal ether) derivative, often synthesized as a salt or ester (e.g., methyl 1-aminocyclopropanecarboxylate) due to the instability of the free base.
This guide focuses on the Kulinkovich-Szymoniak Reaction , the gold-standard "one-pot" organometallic method for synthesizing functionalized primary cyclopropylamines from nitriles.
Abstract
This guide details the Kulinkovich-Szymoniak reaction , a robust titanium-mediated one-pot protocol for converting functionalized nitriles into primary cyclopropylamines. We specifically address the synthesis of 1-(methoxymethyl)cyclopropylamine from methoxyacetonitrile and the synthesis of methyl 1-aminocyclopropanecarboxylate via acid-catalyzed esterification. These protocols are designed for medicinal chemists requiring high-purity, conformationally restricted amine building blocks.
Part 1: Scientific Foundation & Mechanism
The Kulinkovich-Szymoniak Reaction
The most direct route to 1-substituted cyclopropylamines is the Kulinkovich-Szymoniak reaction . This transformation utilizes a titanium(IV) catalyst (typically Ti(OiPr)₄) and a Grignard reagent (EtMgBr) to generate a reactive titanacyclopropane species in situ. This species acts as a 1,2-dicarbanion equivalent, attacking the nitrile group to form an azatitanacyclopentene, which collapses to the cyclopropylamine upon Lewis acid activation.
Key Advantages:
One-Pot Efficiency: Avoids isolation of unstable imine/ketone intermediates.
Functional Group Tolerance: Compatible with ethers (methoxy groups), making it ideal for 1-alkoxy derivatives.
Atom Economy: Utilizes inexpensive reagents (EtMgBr, Ti(OiPr)₄).
Mechanistic Pathway
The reaction proceeds through a "ligand exchange" mechanism where the low-valent titanium species coordinates with the nitrile.
[1]
Part 2: Experimental Protocols
Protocol A: Synthesis of 1-(Methoxymethyl)cyclopropylamine
Target Structure: A cyclopropane ring with a primary amine and a methoxymethyl group at the C1 position.
Precursor: Methoxyacetonitrile (MeOCH₂CN).
Reagents & Equipment
Substrate: Methoxyacetonitrile (1.0 equiv)
Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (2.2 equiv)
Lewis Acid: Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF
Atmosphere: Dry Nitrogen or Argon balloon
Step-by-Step Procedure
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.
Catalyst Preparation: Add Ti(OiPr)₄ (1.1 equiv) and anhydrous Et₂O (50 mL) to the flask. Cool the solution to -78°C (dry ice/acetone bath).
Grignard Addition: Add EtMgBr (2.2 equiv) dropwise over 30 minutes. The solution will turn from colorless to dark brown/black, indicating the formation of the low-valent titanacyclopropane species.
Substrate Addition: Once the Grignard addition is complete, stir for 10 minutes at -78°C. Then, add Methoxyacetonitrile (1.0 equiv) dropwise.
Warming: Remove the cooling bath and allow the mixture to warm to room temperature (25°C) . Stir for 1 hour. The color may shift to a dark red/brown.
Lewis Acid Activation: Cool the mixture back to 0°C (ice bath). Add BF₃·OEt₂ (2.0 equiv) dropwise. Caution: Exothermic reaction.
Ring Contraction: Remove the ice bath and stir at room temperature for 1-2 hours.
Quenching: Cool to 0°C. Carefully quench with 10% aqueous NaOH (20 mL) followed by water.
Workup: Filter the resulting slurry through a Celite pad to remove titanium salts. Wash the pad with Et₂O. Extract the aqueous filtrate with Et₂O (3 x 50 mL).
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate
in vacuo. Purify the crude amine via distillation or flash chromatography (DCM/MeOH/NH₃).
Yield Expectation: 55-70% isolated yield.
Protocol B: Synthesis of Methyl 1-Aminocyclopropanecarboxylate (ACC Methyl Ester)
Target Structure: A cyclopropane ring with geminal amino and ester groups (a stable "1-alkoxy" derivative precursor).
Precursor: 1-Aminocyclopropanecarboxylic acid (ACC).[1]
Step-by-Step Procedure
Setup: Charge a flask with Methanol (0.5 M concentration relative to substrate). Cool to 0°C .
Addition: Add solid 1-Aminocyclopropanecarboxylic acid (1.0 equiv) in one portion.
Reflux: Heat the mixture to reflux (65°C) for 4 hours. The solid will dissolve as the reaction proceeds.
Isolation: Concentrate the mixture to dryness under reduced pressure. The product crystallizes as the hydrochloride salt .
Purification: Recrystallize from MeOH/Et₂O if necessary.
Yield Expectation: >95% (Quantitative).
Part 3: Data Summary & Troubleshooting
Comparative Analysis of Methods
Feature
Kulinkovich-Szymoniak (Protocol A)
Acid-Catalyzed Esterification (Protocol B)
Target Product
1-(Methoxymethyl)cyclopropylamine
Methyl 1-aminocyclopropanecarboxylate
Starting Material
Methoxyacetonitrile
1-Aminocyclopropanecarboxylic Acid
Key Reagent
EtMgBr / Ti(OiPr)₄
MeOH / SOCl₂
Reaction Type
C-C Bond Formation (Ring Closure)
Functional Group Transformation
Atom Economy
Moderate (Grignard waste)
High
Critical Step
Lewis Acid addition (BF₃·OEt₂)
Temperature control during SOCl₂ addition
Troubleshooting Guide (Kulinkovich-Szymoniak)
Low Yield: Ensure the Grignard reagent is fresh and titrated. The formation of the titanacyclopropane is sensitive to moisture.
Incomplete Conversion: If the nitrile remains unreacted, increase the warming time after Grignard addition (Step 5) before adding the Lewis acid.
Titanium Emulsions: During workup, if the titanium salts clog the filter, add a small amount of water and stir vigorously before filtering through Celite. Washing the organic layer with Rochelle's salt solution can also break emulsions.
Safety Note: Methoxyacetonitrile is toxic and can be absorbed through the skin.[2] Handle in a fume hood with appropriate PPE.
References
Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles.[3] Chemical Communications, (18), 1792–1793. Link
Bertus, P., & Szymoniak, J. (2003).[3] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[3] The Journal of Organic Chemistry, 68(18), 7133–7136. Link
Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link
Wurz, R. P., & Charette, A. B. (2004). An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. The Journal of Organic Chemistry, 69(5), 1262–1269. Link
Gulyukina, N. S., et al. (2011). Synthesis methods of (1-aminocyclopropyl)phosphonic acids. Russian Journal of Organic Chemistry, 47(5), 633-649. Link
Application Notes and Protocols for the Functionalization of the Primary Amine in (1-Methoxycyclopropyl)methanamine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the (1-Methoxycyclopropyl)methanamine Scaffold (1-Methoxycyclopropyl)methanamine is a valuable building block in contem...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the (1-Methoxycyclopropyl)methanamine Scaffold
(1-Methoxycyclopropyl)methanamine is a valuable building block in contemporary medicinal chemistry. Its structure combines the conformational rigidity and metabolic stability often associated with the cyclopropyl ring with a versatile primary amine for further molecular elaboration. The cyclopropyl moiety, a strained three-membered ring, can impart unique pharmacological properties to drug candidates, including enhanced potency and improved pharmacokinetic profiles. The primary amine serves as a key handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide provides detailed application notes and robust protocols for the three most common and synthetically useful transformations of the primary amine of (1-Methoxycyclopropyl)methanamine: N-acylation to form amides, N-sulfonylation to generate sulfonamides, and N-alkylation via reductive amination. The protocols are designed to be clear, reproducible, and adaptable, with an emphasis on the underlying chemical principles and potential challenges.
Chemical Structure and Reactivity Profile
The reactivity of (1-Methoxycyclopropyl)methanamine is dominated by the nucleophilic character of its primary amine. However, the stability of the 1-methoxycyclopropyl moiety under various reaction conditions is a critical consideration for successful synthetic outcomes.
The Primary Amine: This functional group is a potent nucleophile, readily participating in reactions with a variety of electrophiles. Its reactivity is the cornerstone of the derivatization strategies outlined in this guide.
The 1-Methoxycyclopropyl Group: This moiety is generally stable under neutral and basic conditions. However, it can be sensitive to strongly acidic environments, which can lead to the cleavage of the methyl ether or even ring-opening of the cyclopropane. Therefore, careful selection of reagents and reaction conditions is paramount to preserve the integrity of this structural fragment. While ethers are generally stable, acid-catalyzed hydrolysis is a known reaction pathway.[1] The strained nature of the cyclopropane ring can also make it susceptible to cleavage under harsh acidic conditions.[2]
Core Functionalization Protocols
The following sections provide detailed, step-by-step protocols for the functionalization of (1-Methoxycyclopropyl)methanamine. Each protocol is accompanied by a table summarizing key reaction parameters and a workflow diagram.
Protocol 1: N-Acylation (Amide Bond Formation)
The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery. The reaction of (1-Methoxycyclopropyl)methanamine with an acyl chloride in the presence of a non-nucleophilic base is a reliable method for the synthesis of N-((1-methoxycyclopropyl)methyl)amides.
Causality of Experimental Choices:
Acyl Chlorides: These are highly reactive acylating agents that readily react with primary amines.
Base (Triethylamine or Pyridine): The reaction generates hydrochloric acid (HCl) as a byproduct. A base is required to neutralize the acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[3]
Anhydrous Solvent (Dichloromethane - DCM): The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acyl chloride to the corresponding carboxylic acid, which would not react with the amine under these conditions.
Low Temperature (0 °C): The initial addition of the acyl chloride is performed at 0 °C to control the exothermic reaction and minimize the formation of potential side products.
Experimental Protocol: Synthesis of N-((1-methoxycyclopropyl)methyl)benzamide
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (1-Methoxycyclopropyl)methanamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
Cooling: Cool the stirred solution to 0 °C using an ice bath.
Addition of Acyl Chloride: Dissolve benzoyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Data Presentation: N-Acylation Reaction Parameters
Parameter
Recommended Condition
Rationale
Amine
(1-Methoxycyclopropyl)methanamine (1.0 eq.)
Starting material
Acylating Agent
Acyl Chloride (1.1 eq.)
Electrophilic partner
Base
Triethylamine or Pyridine (1.2 eq.)
Acid scavenger
Solvent
Anhydrous Dichloromethane (DCM)
Prevents hydrolysis of acyl chloride
Temperature
0 °C to Room Temperature
Controls reaction exothermicity
Reaction Time
2-4 hours
Typical time for completion
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of (1-Methoxycyclopropyl)methanamine.
The sulfonamide functional group is a key pharmacophore in a multitude of marketed drugs. The reaction of (1-Methoxycyclopropyl)methanamine with a sulfonyl chloride provides a direct route to N-((1-methoxycyclopropyl)methyl)sulfonamides.
Causality of Experimental Choices:
Sulfonyl Chlorides: These are the most common electrophiles for the synthesis of sulfonamides from amines.[2]
Base (Pyridine or Triethylamine): Similar to acylation, a base is essential to neutralize the HCl generated during the reaction.[4] Pyridine is often a good choice as it can also act as a catalyst.
Anhydrous Solvent: Prevents the hydrolysis of the moisture-sensitive sulfonyl chloride to the unreactive sulfonic acid.[4]
Controlled Temperature: The reaction is initiated at a low temperature to manage the initial reactivity and then allowed to proceed at room temperature.
Experimental Protocol: Synthesis of N-((1-methoxycyclopropyl)methyl)benzenesulfonamide
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve (1-Methoxycyclopropyl)methanamine (1.0 eq.) in anhydrous pyridine or DCM containing triethylamine (1.5 eq.).
Cooling: Cool the stirred solution to 0 °C in an ice bath.
Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the amine solution over 15-30 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Quench the reaction with water or 1 M HCl. If DCM was used, separate the organic layer. If pyridine was the solvent, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with 1 M HCl (to remove pyridine/triethylamine), saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Data Presentation: N-Sulfonylation Reaction Parameters
Parameter
Recommended Condition
Rationale
Amine
(1-Methoxycyclopropyl)methanamine (1.0 eq.)
Starting material
Sulfonylating Agent
Sulfonyl Chloride (1.05 eq.)
Electrophilic partner
Base
Pyridine or Triethylamine (1.5 eq.)
Acid scavenger and catalyst
Solvent
Anhydrous DCM or Pyridine
Prevents hydrolysis
Temperature
0 °C to Room Temperature
Controls reactivity
Reaction Time
2-24 hours
Dependent on substrate reactivity
Visualization: N-Sulfonylation Workflow
Caption: Workflow for the N-sulfonylation of (1-Methoxycyclopropyl)methanamine.
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide range of alkyl groups onto the nitrogen atom. This one-pot procedure involves the in-situ formation of an imine from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding secondary amine.
Causality of Experimental Choices:
Carbonyl Compound (Aldehyde or Ketone): Provides the alkyl group to be added to the amine.
Reducing Agent (Sodium Triacetoxyborohydride - STAB): A mild and selective reducing agent that readily reduces the intermediate iminium ion but is slow to reduce the starting aldehyde or ketone, thus minimizing side reactions.[5]
Solvent (1,2-Dichloroethane - DCE or Tetrahydrofuran - THF): Aprotic solvents that are compatible with the reducing agent and the reaction intermediates.
Weakly Acidic Conditions (Optional Acetic Acid): The formation of the imine is often catalyzed by a weak acid.[5] However, with STAB, the reaction can often proceed without an external acid catalyst as the reagent itself can generate acetic acid.
Experimental Protocol: Synthesis of N-benzyl-(1-methoxycyclopropyl)methanamine
Reaction Setup: To a solution of (1-Methoxycyclopropyl)methanamine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq.) in one portion at room temperature.
Reaction: Stir the reaction mixture at room temperature for 2-16 hours.
Monitoring: Monitor the reaction for the disappearance of the starting materials by TLC or LC-MS.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 1 hour, then transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography.
Data Presentation: Reductive Amination Reaction Parameters
Parameter
Recommended Condition
Rationale
Amine
(1-Methoxycyclopropyl)methanamine (1.0 eq.)
Starting material
Carbonyl
Aldehyde or Ketone (1.0-1.2 eq.)
Source of the alkyl group
Reducing Agent
Sodium Triacetoxyborohydride (1.5 eq.)
Selective reduction of iminium ion
Solvent
1,2-Dichloroethane (DCE) or THF
Aprotic solvent
Temperature
Room Temperature
Mild reaction conditions
Reaction Time
2-16 hours
Dependent on substrate reactivity
Visualization: Reductive Amination Workflow
Caption: One-pot workflow for the reductive amination of (1-Methoxycyclopropyl)methanamine.
Purification and Characterization
Purification: The functionalized products described in these protocols are generally amenable to purification by standard silica gel column chromatography. The choice of eluent will depend on the polarity of the product.
Characterization: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting and Expert Insights
Issue
Possible Cause
Suggested Solution
Low or No Product Formation
Inactive reagents (e.g., hydrolyzed acyl/sulfonyl chloride). Insufficient base. Low reactivity of the electrophile.
Use freshly opened or purified reagents. Ensure all glassware and solvents are anhydrous. Increase the amount of base. Increase the reaction temperature or prolong the reaction time.
Formation of Multiple Products
Di-acylation or di-sulfonylation (less common with a 1:1 stoichiometry but possible). Side reactions involving the methoxycyclopropyl group.
Use a slight excess of the amine. Perform the reaction at a lower temperature and monitor closely. If cleavage of the methoxy group is suspected (under acidic conditions), consider using a milder acid scavenger or a different synthetic route.
Difficult Purification
Co-elution of product with starting materials or byproducts.
Optimize the solvent system for column chromatography. Consider a basic or acidic wash during work-up to remove unreacted starting materials.
Suspected Cleavage of the Methoxy Group
The 1-methoxycyclopropyl group may be sensitive to strong acids. The HCl generated in acylation and sulfonylation could potentially lead to ether cleavage.
Use a non-acidic work-up where possible. If acidic conditions are necessary, keep the exposure time to a minimum and perform the steps at low temperature. For reductive amination, the use of STAB is preferred over methods requiring stronger acids.
References
BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
BenchChem. (2025).
Sanz-Cervera, J. F., et al. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 14(11), 4535-4557.
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
BenchChem. (2025). Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Current Protocols in Organic Chemistry.
Khatri, V., et al. (2020). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 97(10), 1615-1620.
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
Macmillan Group - Princeton University. (2023, September 28).
Ozturk, S., et al. (2017). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 737-752.
Synple Chem. (n.d.).
Google Patents. (n.d.).
ResearchGate. (n.d.).
ResearchGate. (2015, October 23). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
Organic Chemistry Tutor. (n.d.).
Zhao, Q., et al. (2025, October 10). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship.
Application Note: (1-Methoxycyclopropyl)methanamine in Fragment-Based Drug Discovery
Executive Summary This guide details the application of (1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional aromatic fragments, this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the application of (1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional aromatic fragments, this molecule offers a saturated, three-dimensional core (Fsp³ = 1) with a defined exit vector.
The unique gem-disubstitution on the cyclopropane ring exploits the Thorpe-Ingold effect , restricting conformational entropy and pre-organizing the amine "growth vector" for optimal binding. This note provides validated protocols for solubility assessment, biophysical screening (NMR), and chemical elaboration.
The inclusion of (1-Methoxycyclopropyl)methanamine in a fragment library addresses the critical need for increased three-dimensionality in early discovery, enhancing solubility and metabolic stability profiles compared to flat aromatic amines.
Table 1: Physicochemical Specifications
Property
Value
Relevance in FBDD
Structure
Cyclopropane core, C1-methoxy, C1-methanamine
Rigid sp³ linker; defined vector geometry.
Molecular Weight
101.15 Da
Ideal for "Rule of 3" (Ro3); allows significant mass growth.
LogP (Calc)
~ -0.5
Highly hydrophilic; improves library solubility.
TPSA
35.25 Ų
Good membrane permeability potential.
H-Bond Donors/Acc.
2 (NH₂), 2 (O, N)
Balanced interaction profile.
pKa (Amine)
~8.5 - 9.0 (Est.)
Modulated by the proximal methoxy group (inductive effect).
Fsp³
1.0
Maximizes 3D character; reduces "flatland" liability.
Application Rationale: The "3D-Linker" Advantage
Conformational Restriction
The cyclopropane ring acts as a rigid spacer. Unlike a flexible ethyl chain, the cyclopropane locks the relative orientation of the methoxy and amine groups. This reduction in degrees of freedom minimizes the entropy penalty (
) upon protein binding, a critical thermodynamic advantage in fragment-to-lead optimization.
Metabolic Stability
Cyclopropyl groups are established bioisosteres that often block metabolic hotspots (e.g., preventing
-oxidation). The methoxy group at C1 further blocks metabolism at the quaternary center.
Vector Analysis
The primary amine serves as the primary growth vector . Chemical elaboration at this position (e.g., via amide coupling) projects the new moiety at a distinct angle (~60° relative to the ring plane) compared to standard aromatic substitutions.
Experimental Protocols
Protocol A: Solubility & Quality Control (QC)
Objective: Ensure the fragment is monomeric and soluble prior to screening.
Objective: Detect low-affinity binding (KD: µM - mM range) to the target protein.
Rationale: The small size and high solubility of this fragment make it ideal for Saturation Transfer Difference (STD) NMR, which relies on the magnetization transfer from protein to the binding ligand.
Workflow Diagram:
Figure 1: STD-NMR workflow for identifying fragment binding. The difference spectrum reveals only those protons in close contact with the receptor.
Step-by-Step Methodology:
Sample Composition:
Protein: 10 µM
Fragment: 500 µM - 1 mM (Ligand excess is crucial).
Buffer: D2O or H2O/D2O (90:10) buffered saline.
Pulse Sequence: Use a standard STD sequence (e.g., stddiff on Bruker).
On-resonance irradiation: 0.5 - 2.0 ppm (target protein methyls).
Off-resonance irradiation: 30 ppm (control).
Saturation time: 2 seconds.
Data Analysis: Subtract the On-resonance spectrum from the Off-resonance spectrum.
Positive Hit: Signals corresponding to the methoxy (-OCH3, ~3.2 ppm) or cyclopropyl protons (~0.6-0.8 ppm) appear in the difference spectrum.
Artifact Control: Run the fragment without protein to ensure no direct irradiation occurs.
Protocol C: Chemical Elaboration (Amide Coupling)
Objective: Grow the fragment via the amine vector.
Mix R-COOH, HATU, and DIPEA in DMF. Stir for 5 min to activate the acid.
Add the fragment (amine).
Stir at Room Temperature for 2-4 hours.
Workup:
Dilute with EtOAc, wash with NaHCO3 (sat) and Brine.
Dry over MgSO4.
Note: The steric bulk of the cyclopropane ring is generally not sufficient to hinder the primary amine, making this a robust "click-like" elaboration step.
Strategic Integration in FBDD
The following diagram illustrates how this specific fragment bridges the gap between initial screening and lead generation.
Figure 2: Strategic workflow. The fragment serves as a soluble, rigid anchor. Elaboration primarily occurs via the amine vector to capture adjacent sub-pockets.
References
Nixon, R. A., et al. (2020). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science. Retrieved from [Link]
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
PubChem. (2025).[2] Compound Summary: (1-Methoxycyclopropyl)methanamine.[3] Retrieved from [Link]
ChemRxiv. (2025). Accelerating Medicinal Chemistry: A C(sp3)-Rich Fragment Toolbox. Retrieved from [Link]
Disclaimer: This Application Note is for research purposes only. Always consult Safety Data Sheets (SDS) before handling novel chemical entities.
Improving yield of (1-Methoxycyclopropyl)methanamine in multi-step synthesis
Welcome to the technical support center for the synthesis of (1-Methoxycyclopropyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (1-Methoxycyclopropyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
I. Synthetic Overview: Pathways and Key Challenges
The synthesis of (1-Methoxycyclopropyl)methanamine is typically achieved via a two-stage process. The most common and reliable route involves the creation of a key intermediate, 1-methoxycyclopropanecarbonitrile, followed by its reduction to the target primary amine.
The general workflow is outlined below. Each stage presents unique challenges that can significantly impact overall yield. This guide will focus on identifying and resolving these critical issues.
Caption: High-level workflow for the synthesis of (1-Methoxycyclopropyl)methanamine.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis. The questions are formatted to reflect common problems encountered in the lab.
Stage 1: Synthesis of 1-Methoxycyclopropanecarbonitrile
Question: My yield for the cyclopropanation of methoxyacetonitrile is low (<50%). What are the likely causes and how can I improve it?
Answer: Low yield in this phase-transfer catalyzed (PTC) cyclopropanation is a frequent issue. The reaction involves the deprotonation of methoxyacetonitrile followed by a double alkylation with a 1,2-dihaloethane. Several factors must be optimized for success.
Causality: The efficiency of this reaction hinges on the delicate balance between the deprotonation of the starting nitrile and the subsequent intramolecular cyclization. Inefficient phase transfer, incorrect base concentration, or side reactions (like polymerization or elimination) are common culprits. A plausible synthesis route involves the reaction of methoxyacetonitrile with 1,2-dichloroethane using a strong base.[1]
Troubleshooting Steps:
Base Concentration and Choice: The use of a concentrated strong base (e.g., 50% aq. NaOH) is critical. A dilute base will not be sufficient to deprotonate the α-carbon of the nitrile effectively. Ensure the stirring is vigorous enough to create a fine emulsion for efficient interfacial reaction.
Phase-Transfer Catalyst (PTC) Integrity: The PTC (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is essential for transporting the deprotonated nitrile from the aqueous phase to the organic phase. Ensure your PTC is pure and has not degraded. For challenging reactions, consider using more lipophilic PTCs.
Temperature Control: This reaction is often exothermic. Maintain the reaction temperature between 25-35°C. Excessive heat can lead to unwanted side reactions and degradation of the starting material and product.
Choice of Dihaloethane: 1,2-dibromoethane is more reactive than 1,2-dichloroethane and may lead to higher yields or allow for milder reaction conditions. However, it is more expensive. If using 1,2-dichloroethane, ensure a modest excess is used, but avoid a large excess which can complicate purification.
Stage 2: Reduction of 1-Methoxycyclopropanecarbonitrile
This step is arguably the most critical for achieving a high overall yield. The primary challenge is preventing the formation of a secondary amine byproduct.
Question: During the reduction of my nitrile, I'm observing a significant amount of a higher molecular weight impurity, which I suspect is the secondary amine. How can I suppress this?
Answer: This is the most common failure mode in this synthesis. The formation of a secondary amine, bis[(1-methoxycyclopropyl)methyl]amine, occurs when the initially formed primary amine reacts with an imine intermediate that is generated during the reduction process.
Mechanistic Insight: The reduction of a nitrile with a hydride source like Lithium Aluminum Hydride (LiAlH₄) proceeds through an intermediate imine.[2][3] If a newly formed primary amine molecule attacks this imine intermediate before it is fully reduced, a secondary amine dimer is formed. This is a very common issue in nitrile reductions.[4]
Troubleshooting Decision Workflow:
Caption: Decision tree for troubleshooting secondary amine formation.
Comparative Analysis of Reducing Agents:
Reagent / Method
Typical Conditions
Pros
Cons / Common Issues
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous THF or Et₂O, 0°C to RT
- High reactivity- Generally good yields if optimized
- High risk of secondary amine formation - Requires strictly anhydrous conditions- Exothermic and requires careful quenching
Raney Nickel (RaNi) / H₂
MeOH with NH₃, RT, 50-100 psi H₂
- Excellent at suppressing secondary amines [4]- Scalable- Less hazardous than LiAlH₄
- Requires specialized hydrogenation equipment- Catalyst can be pyrophoric- Potential for nickel leaching into the product
Palladium on Carbon (Pd/C) / H₂
MeOH or EtOH, RT, 50-100 psi H₂
- Common catalyst- Good for many functional groups
- Less effective than RaNi at preventing dimerization for this substrate type[4]- May require additives like acids
Stage 3: Product Isolation and Purification
Question: I'm losing a significant amount of my product during purification by column chromatography on silica gel. What's happening?
Answer: The target molecule, (1-Methoxycyclopropyl)methanamine, is a low molecular weight, basic amine. These characteristics make it particularly challenging to purify using standard silica gel chromatography.
The Problem with Silica: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. When a basic amine is loaded onto a silica column, it can interact strongly via acid-base interactions, leading to significant tailing, poor separation, and in some cases, irreversible adsorption to the stationary phase.[5]
Recommended Purification Strategies:
Acid-Base Extraction: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, DCM) and wash with dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract the purified amine back into an organic solvent.
Amine-Modified Silica or Eluent: If chromatography is necessary, avoid using raw silica.
Amine-functionalized silica: This is a highly effective option where the silica surface is treated to mask the acidic silanols.[5][6]
Eluent Modifier: Add a small amount of a competing amine, like triethylamine (~1-2%), or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate). This will saturate the acidic sites on the silica, allowing your product to elute more cleanly.
Distillation: Given the product is likely a low-boiling liquid, distillation under reduced pressure can be a highly effective final purification step for removing non-volatile impurities.
III. Key Experimental Protocols
Protocol 1: Optimized Reduction of 1-Methoxycyclopropanecarbonitrile using LiAlH₄
This protocol utilizes an "inverse addition" technique to minimize the formation of the secondary amine byproduct.
Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with a stirred slurry of LiAlH₄ (2.0 equivalents) in anhydrous THF. Cool the slurry to 0°C in an ice bath.
Addition: Dissolve 1-methoxycyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
Reaction: Add the nitrile solution dropwise to the LiAlH₄ slurry, ensuring the internal temperature does not exceed 5°C. The slow addition ensures that the imine intermediate is in the presence of a large excess of hydride, promoting its immediate reduction to the primary amine.
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
Quenching (Fieser workup): Cautiously cool the reaction back to 0°C. Sequentially and slowly add water (X mL), followed by 15% aq. NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with THF or diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude amine.
IV. References
Kulinkovich, O. G. The Kulinkovich Reaction. Grokipedia. 7
Technical Support Center: Overcoming Steric Hindrance in (1-Methoxycyclopropyl)methanamine Couplings
Overview of the Challenge(1-Methoxycyclopropyl)methanamine is a highly valuable building block in medicinal chemistry, offering unique physicochemical properties[1]. However, the quaternary-like carbon at the 1-position...
Author: BenchChem Technical Support Team. Date: March 2026
Overview of the Challenge(1-Methoxycyclopropyl)methanamine is a highly valuable building block in medicinal chemistry, offering unique physicochemical properties[1]. However, the quaternary-like carbon at the 1-position of the cyclopropyl ring, combined with the electron-withdrawing and bulky methoxy group, creates severe neopentyl-like steric hindrance. This structural feature drastically reduces the nucleophilicity of the primary amine, leading to stalled reactions, poor yields, and complex impurity profiles during standard amide and cross-coupling protocols. This guide provides field-proven strategies to overcome these activation energy barriers.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do standard coupling reagents like EDC/HOBt fail with this amine?A1: Standard reagents form an OBt active ester. The immense steric bulk of the 1-methoxycyclopropyl group prevents the amine from achieving the necessary Bürgi-Dunitz trajectory for nucleophilic attack on the carbonyl carbon. Consequently, the activated intermediate either hydrolyzes back to the carboxylic acid or undergoes side reactions before the desired coupling can occur.
Q2: Which amide coupling reagents are recommended for this specific steric profile?A2: For sterically hindered amines, you must use reagents that form highly reactive esters. HATU and COMU are primary choices., where the adjacent pyridine nitrogen provides anchimeric assistance (intramolecular hydrogen bonding) to guide the hindered amine into the electrophilic center. 1 with comparable efficiency[1]. For extreme cases, T3P (Propanephosphonic acid anhydride) or in situ acid fluoride generation (using TFFH) are recommended[1][2].
Q3: For Buchwald-Hartwig cross-coupling, which palladium ligand should I use?A3:BrettPhos is the optimal ligand. Theoretical and kinetic studies demonstrate that3. Its biaryl phosphine structure creates a specific steric environment where oxidative addition is the rate-limiting step. Crucially, the bulky nature of the amine actually reduces the energy barrier for the subsequent reductive elimination step, driving the catalytic cycle forward efficiently[3].
Section 2: Troubleshooting Amide Bond Formation
Quantitative Reagent Comparison
To select the appropriate reagent, consult the quantitative comparison below, synthesized from coupling studies on sterically hindered neopentyl-like amines:
Table 1: Quantitative Comparison of Coupling Reagents for Hindered Amines
Reagent
Active Species
Relative Reactivity
Epimerization Risk
Recommended Temp
EDC/HOBt
OBt Ester
Low
Moderate
20–25 °C
HATU
OAt Ester
High
Low
20–50 °C
COMU
Oxyma Ester
High
Very Low
20–50 °C
T3P
Phosphonic Anhydride
Very High
Extremely Low
50–80 °C
TFFH
Acid Fluoride
Extreme
Moderate
20–80 °C
Protocol 1: High-Efficiency Amide Coupling using T3P
This protocol utilizes a self-validating feedback loop to ensure complete conversion of sterically hindered substrates.
Activation: Dissolve the carboxylic acid (1.0 eq) and (1-Methoxycyclopropyl)methanamine hydrochloride (1.2 eq) in anhydrous EtOAc or DMF (0.2 M concentration).
Neutralization: Add DIPEA (3.0 eq) dropwise at 0 °C.
Causality: The hydrochloride salt must be neutralized to free-base the amine. A non-nucleophilic base is strictly required to prevent competitive reactions with the coupling reagent.
Coupling: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise.
Causality:2. Adding it last ensures the amine is fully free-based and ready to attack the transient activated complex immediately, minimizing epimerization[2].
Thermal Acceleration: Heat the reaction to 60 °C for 12–16 hours.
Causality:4 of the sterically hindered transition state[4].
Validation: Monitor by LC-MS. The reaction is self-validating; a complete shift from the acid mass to the product mass indicates success. If unreacted acid remains, spike with an additional 0.5 eq of T3P and DIPEA.
Workup: Wash the organic layer with saturated NaHCO3, 1M HCl, and brine. T3P byproducts are highly water-soluble and partition completely into the aqueous phase.
Workflow for optimizing amide couplings with sterically hindered amines.
Protocol 2: Buchwald-Hartwig Cross-Coupling with Pd-BrettPhos
When coupling (1-Methoxycyclopropyl)methanamine with aryl halides, standard ligands (like XPhos or BINAP) often fail due to the amine's bulk.
Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Aryl Halide (1.0 eq), (1-Methoxycyclopropyl)methanamine (1.2 eq), Pd(OAc)2 (2 mol%), BrettPhos (4 mol%), and NaOtBu (2.0 eq).
Causality: NaOtBu is a strong base required to deprotonate the amine upon coordination to the Pd center.
Solvent Addition: Add anhydrous, degassed Toluene (0.1 M).
Reaction: Seal the vial, remove it from the glovebox, and heat at 90 °C for 16 hours.
Causality: The steric bulk of the amine forces the aryl and amido groups into close proximity on the Pd center, accelerating the reductive elimination step[3].
Validation:5. This visual cue indicates the decomposition of the active Pd(0) species, validating that the catalytic cycle was actively turning over[5]. Monitor conversion via GC-MS or LC-MS.
Purification: Filter through a pad of Celite to remove palladium black and inorganic salts, then purify via silica gel chromatography.
Mechanistic role of BrettPhos in facilitating reductive elimination of hindered amines.
ACS Omega: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.3
Bachem: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.1
ResearchGate: Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos.5
MilliporeSigma: Peptide Coupling Reagents Guide.
Benchchem: Challenges in amide coupling with sterically hindered amines.4
Minimizing decomposition of 1-methoxycyclopropyl amines under acidic conditions
Technical Support Center: Handling 1-Methoxycyclopropyl Amines Topic: Minimizing Decomposition of 1-Methoxycyclopropyl Amines Under Acidic Conditions Audience: Synthetic Chemists, Process Development Scientists Status: A...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling 1-Methoxycyclopropyl Amines
Topic: Minimizing Decomposition of 1-Methoxycyclopropyl Amines Under Acidic Conditions
Audience: Synthetic Chemists, Process Development Scientists
Status: Active Guide
The Mechanistic Hazard: Why It Fails
The 1-methoxycyclopropyl amine (1-MCPA) moiety represents a unique intersection of high ring strain (~27.5 kcal/mol) and electronic instability. Structurally, it is a cyclic hemiaminal ether . Under acidic conditions, it does not behave like a standard amine; it behaves like a "masked" ketone.
The Decomposition Pathway:
In the presence of acid and moisture (or a nucleophile), the cyclopropane ring undergoes rapid opening. The driving force is the relief of ring strain coupled with the formation of a thermodynamically stable carbonyl bond (typically an ethyl ketone or
-amino ketone derivative).
Key Failure Mode: Acid-Catalyzed Hydrolysis
Protonation: The acid protonates the methoxy oxygen (or the nitrogen, establishing an equilibrium).
Ring Opening: The strain drives the cleavage of the C1-C2 bond, assisted by the "push" from the nitrogen lone pair.
Hydrolysis: Water attacks the resulting carbocation/iminium intermediate, ejecting methanol and the amine to form a linear ketone.
Figure 1: The acid-catalyzed decomposition pathway of 1-methoxycyclopropyl amines. Note that water is the critical "executioner" in this process.
Troubleshooting Guide
This section addresses specific failure points observed during synthesis and handling.
Symptom
Probable Cause
Corrective Action
Complete loss of product after acid workup
Aqueous Acid Hydrolysis. You treated the free base with aqueous HCl (e.g., 1M HCl wash) or prolonged exposure to acidic water.
Avoid Aqueous Acid. Use anhydrous acids (HCl in Dioxane/Ether) for salt formation. If extraction is necessary, keep pH > 8 or perform a rapid, cold extraction (<0°C).
Oily residue instead of solid salt
Hygroscopic Decomposition. The salt absorbed atmospheric moisture, triggering ring opening (the "wet acid" effect).
Desiccation. Dry the solvent thoroughly (KF < 100 ppm) before adding acid. Handle the salt under N2/Ar. Store in a desiccator.
"Ethyl ketone" impurity by NMR
Thermal Instability. The reaction or rotary evaporation was performed at elevated temperatures (>30°C) while traces of acid were present.
Cold Processing. Keep all acidic steps < 0°C. Never heat the crude mixture if it is even slightly acidic. Neutralize before concentration.
Low yield during Boc-deprotection
Nucleophilic Attack. Using TFA/DCM without scavenging methanol or water allowed the ring to open.
Scavengers & Speed. Use a "flash deprotection" protocol: High conc. TFA, 0°C, short time. Quench immediately into cold NaHCO3.
Decision Tree: Handling & Storage
Follow this logic flow to determine the safest handling method for your specific intermediate.
Figure 2: Logic flow for storage and stabilization decisions.
Standard Operating Procedure (SOP)
Protocol: Anhydrous Salt Formation (The "Gold Standard")
Use this protocol to convert the unstable free base into a storable hydrochloride salt.
Reagents:
Crude 1-methoxycyclopropyl amine (Free Base)
Anhydrous Diethyl Ether (
) or MTBE (Dried over molecular sieves)
4M HCl in Dioxane (Commercial anhydrous solution)
Procedure:
Dissolution: Dissolve the crude amine in anhydrous
(10 mL per gram) under Nitrogen. Cool to -10°C (Ice/Salt bath).
Acid Addition: Dropwise, add HCl/Dioxane (1.05 equivalents). Do not use a large excess.
Observation: A white precipitate should form immediately.
Precipitation: Stir at 0°C for 15 minutes. Do not stir overnight.
Filtration: Filter chemically (fritted glass) under a blanket of Nitrogen or Argon.
Crucial: Do not suck air through the cake for prolonged periods (atmospheric moisture will degrade the salt).
Washing: Wash the cake with cold, anhydrous
.
Drying: Dry in a vacuum desiccator over
or KOH pellets for 2 hours. Store at -20°C.
Frequently Asked Questions (FAQs)
Q: Can I use TFA for Boc-deprotection of a 1-methoxycyclopropyl amine?A: Yes, but with extreme caution. The 1-methoxy group destabilizes the ring toward acid.
Risk: If water is present, the ring opens.
Solution: Use anhydrous TFA/DCM (1:1) at 0°C. Monitor by TLC every 5 minutes. Quench by pouring the reaction slowly into a vigorously stirred mixture of saturated
and DCM at 0°C. Never add water to the acid mixture directly.
Q: Why does my NMR show "acetone" or "butanone" signals after workup?A: This is the signature of ring opening. The cyclopropyl ring has hydrolyzed to form a linear ketone (likely 4-aminobutan-2-one derivatives). This confirms that your conditions were too acidic or too wet.
Q: Is the free base or the salt more stable?A: Generally, the free base is kinetically stable at low temperatures if kept away from electrophiles. However, for long-term storage, the anhydrous hydrochloride salt is preferred, provided it is kept strictly dry. If the salt gets wet, the local high acidity (
) adjacent to the ring causes rapid destruction.
Q: Can I chromatograph the free base on silica gel?A: Silica gel is slightly acidic (
). This is often enough to decompose sensitive cyclopropyl amines.
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites. Elute rapidly.
References
Mechanism of Cyclopropanone Hemiaminal Hydrolysis:
Wasserman, H. H., et al. "Cyclopropanone Chemistry." Accounts of Chemical Research, 1977. (Establishes the lability of hemiaminal ethers in strained rings).
Coprine Instability (Analogous Chemistry)
Lindberg, P., et al. "Isolation and structure of coprine... syntheses of coprine and related cyclopropanone derivatives."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1977.[1]
General Acid-Catalyzed Ring Opening
BenchChem Technical Guide.[3] "A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones." 2025.
Handling of Labile Cyclopropyl Amines
Standard Protocol adapted from: Organic Syntheses, "7-Aminotheophylline" (Demonstrates handling of sensitive N-amino compounds, applicable to labile amine salts).
Solving solubility issues of (1-Methoxycyclopropyl)methanamine salts
The following technical guide serves as a specialized support hub for researchers working with (1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) and its salts. This molecule presents a classic "chemist’s paradox": it...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support hub for researchers working with (1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) and its salts.
This molecule presents a classic "chemist’s paradox": it is a valuable, rigidified building block for drug discovery, yet its unique structural features—specifically the 1-methoxycyclopropyl moiety —create a narrow window of stability and solubility that often derails standard workflows.
Core Chemical Intelligence
Before troubleshooting, you must understand the cause of the solubility behavior. This molecule is not just a primary amine; it is a masked cyclopropanone equivalent .
Structural Vulnerability: The methoxy group at the 1-position creates a hemiaminal ether-like environment. Under strong acidic conditions (low pH) or in the presence of Lewis acids, the cyclopropane ring is prone to acid-catalyzed ring opening or hydrolysis to the corresponding ketone (cyclopropanone derivative), which is highly unstable.
The Salt Trap: Standard HCl salts of this molecule are often hygroscopic and exhibit "brick dust" behavior—insoluble in orthogonal organic solvents (DCM, THF) required for amide couplings, yet potentially unstable in aqueous solutions over time.
Troubleshooting Guides & FAQs
Scenario A: "The salt won't dissolve in my reaction solvent (DCM/THF)."
Q: I am trying to perform an amide coupling in DCM using the HCl salt, but it remains a suspension. Adding TEA/DIPEA doesn't seem to help immediately. What should I do?
Diagnosis: Small, polar amine salts like (1-Methoxycyclopropyl)methanamine HCl have extremely high lattice energy and low lipophilicity. They are often insoluble in non-polar organics (DCM, Toluene) and only sparingly soluble in THF.
Solution: Do not heat the suspension to force solubility (risk of decomposition). Instead, use the Biphasic Release Protocol or switch to a Lipophilic Salt .
Option 1: In-Situ Biphasic Release (Recommended)
Use a DCM/Water biphasic system with an inorganic base. The free amine will partition into the DCM layer effectively.
Protocol: Suspend the salt in DCM (10 vol). Add an equal volume of saturated NaHCO₃ (aq). Vigorously stir for 15 minutes. Separate the organic layer, dry over Na₂SO₄, and use immediately.
Why: This avoids the isolation of the volatile/unstable free base while ensuring the amine is in solution for the reaction.
Option 2: Solubilizing Agents
Add a chaotropic agent or phase transfer catalyst.
Add: 18-Crown-6 (0.1 eq) if using potassium bases, or Tetrabutylammonium iodide (TBAI) if performing alkylations.
Scenario B: "The material turns into a black tar/oil during storage or dissolution."
Q: My white powder turned into a yellow/brown gum after leaving it on the bench for a few hours. Is it still usable?
Diagnosis: This is likely deliquescence coupled with hydrolysis . The HCl salt is highly hygroscopic. As it absorbs atmospheric water, the local pH drops (due to HCl), creating a concentrated acidic aqueous environment that catalyzes the cleavage of the methoxy group or opening of the cyclopropane ring.
Solution:
Immediate Action: Check purity via NMR (use CDCl₃ with a drop of Na₂CO₃/D₂O wash, or DMSO-d6). If the cyclopropyl protons (0.4–0.8 ppm) are gone or shifted, the ring has opened.
Prevention: Store strictly under Argon/Nitrogen at -20°C.
Salt Switch: If long-term handling is required, switch to a non-hygroscopic counterion.
Recommendation:Fumarate or Tosylate (p-Toluenesulfonate) salts. These pack better in the crystal lattice, reducing hygroscopicity and shielding the sensitive methoxy-cyclopropyl core from moisture.
Scenario C: "I see decomposition during LCMS analysis."
Q: I see multiple peaks in LCMS with masses corresponding to [M+18] or [M-14]. Is my compound impure?
Diagnosis: Likely an artifact of the analysis method . Standard acidic mobile phases (0.1% Formic Acid or TFA) can degrade this specific motif on-column, especially if the run time is long or the column temperature is high (>40°C).
Solution:
Switch Mobile Phase: Use an Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate (pH 4.5) buffer. Avoid strong acid modifiers like TFA.
Cold Injection: Lower the autosampler and column temperature to 10–20°C.
Experimental Protocols
Protocol 1: Lipophilic Salt Formation (Tosylate)
Use this if the HCl salt is unworkable in your synthesis.
Free Basing: Dissolve the HCl salt (1.0 eq) in minimum water. Layer with MTBE (Methyl tert-butyl ether). Add saturated K₂CO₃ until pH > 10. Extract 3x with MTBE. Dry organics over Na₂SO₄.
Note: Do not rotary evaporate to dryness; the free base is volatile. Keep as a concentrated solution.
Salt Formation: To the MTBE solution of the free amine, add p-Toluenesulfonic acid monohydrate (1.0 eq) dissolved in minimum acetone or EtOAc dropwise at 0°C.
Crystallization: A white precipitate should form. If oiling occurs, heat to reflux to dissolve the oil, then cool slowly to -20°C.
Filtration: Filter the solid and wash with cold Et₂O.
Result: A non-hygroscopic salt soluble in warm EtOAc/DCM and stable on the bench.
Protocol 2: Solubility Data & Solvent Compatibility
Solvent
HCl Salt Solubility
Free Base Solubility
Recommendation
Water
High (>100 mg/mL)
Moderate (pH dep.)
Avoid for storage. Promotes hydrolysis.
Methanol
High
High
Good for transfers, but potential for acetal exchange.
DCM
< 1 mg/mL (Insoluble)
High
Best for reactions (use free base form).
THF
< 5 mg/mL
High
Use for coupling reactions.
DMSO
High
High
Use for stock solutions (store frozen).
Visual Troubleshooting & Mechanisms
Figure 1: Solubility & Stability Decision Tree
Use this logic flow to determine the correct handling procedure based on your observation.
Caption: Decision matrix for diagnosing and resolving solubility vs. stability conflicts.
Figure 2: The "Hidden" Instability Mechanism
Understanding why the HCl salt fails is critical. The proximity of the ether oxygen and the strained ring creates a pathway for degradation in acidic moisture.
Caption: Acid-catalyzed degradation pathway of 1-methoxycyclopropyl amines. This explains why aqueous acidic solubility attempts often lead to decomposition.
References
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Salt Selection and Solubility).
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Campbell, J. M., et al. (2019).[1] "The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine." Journal of Pharmaceutical Sciences, 108(9), 2858-2864.[1] (Mechanistic parallel for cyclopropyl amine instability).
Charette, A. B. (Ed.). (2015).[2] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 48: Alkanes. Georg Thieme Verlag. (Chemistry of cyclopropanes).
Technical Support Center: Purification of Low Molecular Weight Cyclopropyl Amines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate low molecular weight cyclopropyl amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate low molecular weight cyclopropyl amines. These compounds—critical building blocks in medicinal chemistry (e.g., for kinase inhibitors and fluoroquinolone antibiotics)—present a "perfect storm" of purification challenges: they are highly volatile, extremely water-soluble, lack a UV chromophore, and streak aggressively on standard silica gel.
This guide is designed to move beyond generic advice. Below, we break down the fundamental chemical causality behind these issues and provide self-validating, field-proven troubleshooting protocols to ensure you recover your target compound with high purity and yield.
Purification Decision Matrix
Before diving into specific troubleshooting steps, consult the workflow below to determine the optimal isolation strategy based on your specific reaction conditions.
Logical decision tree for the purification of low MW cyclopropyl amines.
Troubleshooting Guides & FAQs
Q1: Why do I completely lose my cyclopropyl amine product during rotary evaporation?The Causality: Unsubstituted cyclopropylamine has a boiling point of approximately 50 °C at atmospheric pressure [1]. Its low molecular weight and lack of extensive hydrogen-bonding networks mean that under standard rotary evaporation (typically 10–50 mbar at 40 °C), the free base co-evaporates with your solvent.
The Solution: You must convert the volatile free base into a salt prior to concentration. By adding an acid (e.g., HCl in dioxane or Et₂O), you protonate the amine. The resulting ionic lattice (e.g., cyclopropylamine hydrochloride) possesses drastically higher intermolecular forces, raising the effective boiling point well beyond evaporation conditions and allowing for safe isolation as a solid powder [2].
Q2: My amine streaks terribly across multiple fractions on normal phase silica. How can I improve resolution?The Causality: Standard silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.5). Low molecular weight aliphatic amines are basic (pKa ~9.0). When the amine travels through the column, it undergoes a strong acid-base interaction with the silanols, forming an ionic bond rather than a reversible adsorption/desorption interaction. This causes the compound to drag or "streak."
The Solution: You must suppress this ionization. Add a volatile base modifier like Triethylamine (Et₃N) or aqueous Ammonia (NH₄OH) at 1–5% (v/v) to your mobile phase. The modifier acts sacrificially, saturating the acidic silanol sites so your target amine can elute in a tight, sharp band. Alternatively, use amine-functionalized (NH₂) silica, which inherently lacks acidic protons.
Q3: I cannot extract my amine from the aqueous layer during workup, even at pH 12. What are my options?The Causality: Low MW cyclopropyl amines possess a highly favorable hydration energy. Even when fully deprotonated at high pH, the molecule's small hydrophobic surface area is insufficient to drive partitioning into organic solvents like ethyl acetate or dichloromethane.
The Solution: Abandon liquid-liquid extraction. Instead, utilize Strong Cation Exchange (SCX) Chromatography (often called "Catch-and-Release"). The crude aqueous mixture is acidified and loaded onto an SCX resin (bearing sulfonic acid groups). The protonated amine binds tightly to the resin. Water and non-basic impurities are washed away, and the pure amine is subsequently "released" using a solution of ammonia in methanol [3][4].
Q4: My compound lacks a UV chromophore. I can't see it on TLC or prep-HPLC. How do I detect it?The Causality: Cyclopropyl rings and primary/secondary amines do not possess conjugated π-systems, meaning they do not absorb UV light at standard detection wavelengths (210–280 nm).
The Solution: For LC purification, utilize an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) . These are universal detectors that measure the mass of non-volatile analytes after the mobile phase has been evaporated [5]. If these detectors are unavailable, pre-column derivatization with a UV-active protecting group (e.g., Fmoc-Cl, Boc₂O, or Dansyl chloride) is required before purification.
Quantitative Method Comparison
To help you select the most efficient purification strategy, refer to the performance metrics below based on standard laboratory scales (100 mg - 5 g).
Purification Strategy
Typical Recovery (%)
Purity Achieved (%)
Processing Time
Ideal Scale
Key Limitation
SCX Catch & Release
85 - 95%
> 95%
1 - 2 Hours
< 5 grams
Requires basic release; leaves amine in MeOH/NH₃.
Normal Phase (w/ Et₃N)
60 - 80%
90 - 95%
2 - 4 Hours
Up to 50 grams
Et₃N residue can be difficult to remove under vacuum.
Reverse Phase (ELSD)
70 - 85%
> 98%
3 - 5 Hours
< 2 grams
Requires specialized detection (ELSD/CAD).
Vacuum Distillation
50 - 70%
> 99%
4 - 6 Hours
> 20 grams
High risk of product loss due to extreme volatility.
Validated Experimental Protocols
Protocol 1: "Catch-and-Release" Purification using SCX-2 Resin
This protocol is the gold standard for isolating highly polar, water-soluble cyclopropyl amines directly from crude reaction mixtures, bypassing traditional aqueous workups.
Materials: ISOLUTE® SCX-2 cartridge (or equivalent propylsulfonic acid silica), Methanol (MeOH), Dichloromethane (DCM), 2.0 M Ammonia in Methanol.
Column Conditioning: Mount the SCX-2 cartridge on a vacuum manifold. Wash the resin with 3 column volumes (CV) of MeOH to activate the sulfonic acid sites. Do not let the resin run dry.
Sample Loading: Dissolve the crude reaction mixture in a minimum amount of DCM/MeOH (1:1) or water (adjusted to pH < 4 with dilute AcOH to ensure the amine is protonated). Load the solution onto the cartridge at a flow rate of 1-2 mL/min. The amine will be "caught" by the resin.
Washing (Impurity Removal): Wash the cartridge with 3 CV of DCM, followed by 3 CV of MeOH. This removes all neutral and acidic byproducts, as well as unreacted lipophilic starting materials.
Elution (Product Release): Elute the target amine by passing 3 CV of 2.0 M NH₃ in MeOH through the cartridge. The ammonia deprotonates the amine, breaking the ionic bond and releasing it into the eluent.
Isolation: Critical Step. Do not aggressively evaporate the methanolic ammonia. Instead, immediately proceed to Protocol 2 to trap the amine as a stable salt.
Protocol 2: Hydrochloride Salt Formation and Isolation
Use this methodology to prevent the volatilization of low MW cyclopropyl amines during solvent removal.
Materials: Anhydrous Diethyl Ether (Et₂O), 2.0 M HCl in Diethyl Ether, Argon/Nitrogen line.
Preparation: Transfer your purified amine solution (from Protocol 1) into a round-bottom flask. If the solvent is MeOH/NH₃, carefully concentrate it under a gentle stream of nitrogen at room temperature (do not heat) until the volume is reduced by 80%.
Solvent Exchange: Dilute the concentrated residue with 10 volumes of anhydrous Et₂O. Ensure the flask is kept under an inert atmosphere, as the resulting salts can be highly hygroscopic.
Acidification: Cool the flask to 0 °C using an ice bath. While stirring vigorously, add 2.0 M HCl in Et₂O dropwise. You will observe the immediate formation of a white precipitate (the amine hydrochloride salt). Add 1.2 equivalents of HCl relative to your estimated amine yield.
Maturation: Allow the suspension to stir at 0 °C for 1 hour to ensure complete precipitation and crystal maturation.
Filtration: Filter the white solid rapidly through a sintered glass funnel under a blanket of nitrogen. Wash the filter cake with cold, anhydrous Et₂O (2 × 10 mL).
Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (0.1 mbar) at room temperature overnight. The resulting salt is stable and can be stored indefinitely.
References
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central (NIH). Available at:[Link]
The use of a supported base and strong cation exchange (SCX) chromatography to prepare a variety of structurally-diverse molecular libraries... PubMed (NIH). Available at:[Link]
ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Catch and Release Purification of Amines. Biotage. Available at:[Link]
Ion chromatography coupled with fluorescence/UV detector: A comprehensive review of its applications in pesticides and pharmaceutical drug analysis. ResearchGate. Available at:[Link]
Optimization
Technical Support Center: Optimizing Reaction Temperature for (1-Methoxycyclopropyl)methanamine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of (1-Methoxycyclopropyl)methanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and optimization of (1-Methoxycyclopropyl)methanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control during the synthesis of these valuable compounds. Here, we will address common challenges and provide practical, in-depth solutions in a question-and-answer format to ensure the integrity of the cyclopropyl ring and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted (1-Methoxycyclopropyl)methanamine derivatives?
A1: The two most prevalent methods for the synthesis of N-substituted (1-Methoxycyclopropyl)methanamine derivatives are reductive amination and N-alkylation .
Reductive Amination: This one-pot reaction involves the condensation of (1-Methoxycyclopropyl)methanamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2][3].
N-Alkylation: This method involves the reaction of (1-Methoxycyclopropyl)methanamine with an alkyl halide or another suitable electrophile in the presence of a base. This is a classical approach for forming C-N bonds[4].
Q2: Why is temperature a critical parameter in the synthesis of (1-Methoxycyclopropyl)methanamine derivatives?
A2: Temperature is a critical parameter primarily due to the inherent ring strain of the cyclopropane moiety. While the 1-methoxycyclopropyl group is generally thermally stable under typical reaction conditions, elevated temperatures can promote undesirable side reactions, most notably ring-opening [5]. The methoxy group, being an electron-donating group, can also influence the ring's susceptibility to cleavage under certain conditions.
Q3: What is the optimal temperature range for these reactions?
A3: The optimal temperature is highly dependent on the specific reaction, substrates, and reagents used. However, general guidelines are as follows:
Reductive Amination: The imine formation step is often carried out at room temperature (20-25 °C), followed by reduction which may also be performed at room temperature or slightly below (0-25 °C)[1]. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required, but this should be approached with caution.
N-Alkylation: These reactions can range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the alkylating agent and the amine[6]. For highly reactive electrophiles, lower temperatures are preferable.
It is always recommended to start with lower temperatures and gradually increase if the reaction is sluggish, while closely monitoring for the formation of byproducts.
Troubleshooting Guide
Problem 1: Low Yield of the Desired N-Substituted (1-Methoxycyclopropyl)methanamine Derivative
Potential Cause
Troubleshooting Action
Scientific Rationale
Incomplete Reaction
Gradually increase the reaction temperature in 5-10 °C increments. Extend the reaction time.
Increasing temperature can overcome the activation energy barrier. However, monitor closely for byproduct formation.
Side Reactions
If byproduct formation is observed at higher temperatures, lower the temperature and extend the reaction time. Consider a more active catalyst or reagent if applicable.
Many side reactions, such as ring-opening, are accelerated at higher temperatures more than the desired reaction.
Reagent Decomposition
Ensure the freshness and purity of reagents, especially the reducing agent in reductive aminations.
Old or impure reagents can lead to incomplete reactions or the formation of unwanted side products.
Problem 2: Presence of an Unexpected Impurity Corresponding to a Ring-Opened Product
Symptom: You observe a byproduct in your GC-MS or NMR analysis that lacks the characteristic cyclopropyl signals and has a molecular weight consistent with an opened-ring structure.
Potential Cause
Troubleshooting Action
Scientific Rationale
Excessive Reaction Temperature
Reduce the reaction temperature. For exothermic reactions, ensure efficient cooling and slow addition of reagents.
The high ring strain of the cyclopropane ring makes it susceptible to thermal cleavage, especially at elevated temperatures[5].
Presence of Lewis Acids
If a Lewis acid is used or generated in situ, consider using a milder one or performing the reaction at a lower temperature.
The electron-donating methoxy group can make the cyclopropane ring more susceptible to Lewis acid-catalyzed ring-opening.
Oxidative Conditions
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation.
Oxidative conditions can sometimes lead to radical-mediated ring-opening of cyclopropanes.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol provides a general guideline for the synthesis of an N-aryl derivative of (1-Methoxycyclopropyl)methanamine.
Amine synthesis by reductive amination (reductive alkyl
Synthesis of Thermal Degradable Poly(alkoxyamine) through a Novel Nitroxide Radical Coupling Step Growth Polymerization Mechanism. Macromolecules. 2014;47(22):7812-7820.
Synthesis of N-Sulfenylimines from Disulfides and Primary Methanamines. The Journal of Organic Chemistry. 2022;87(11):7514-7520.
An efficient synthesis of aryloxyphenyl cyclopropyl methanones: a new class of anti-mycobacterial agents. PubMed. 2005.
N-Methoxy-N-methylacetamide Five Chongqing Chemdad Co. ,Ltd. ChemicalBook.
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.
Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chrom
N-Dealkyl
Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis.
N-methoxy-N-methyl Acetamide. lifechem pharma.
Process for the preparation of n-methyl-1-naphthalenemethanamine.
Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Str
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis.
N-Methylacetamide. Wikipedia.
N-Methylacetamide synthesis. chemicalbook.
Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters. 2013;15(7):1614-1617.
N-alkylation of an almost non nucleophilic substr
Process for n-alkylation of aliphatic amines or aminoalcohols.
Methylamines purification by distillation and purge.
〈233〉 elemental impurities—procedures. USP.org.
No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite M
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #HYGRO-1574118
Status: Resolved / Guide Published
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
(1-Methoxycyclopropyl)methanamine hydrochloride (CAS: 1574118-00-5) is a high-value building block often used in the synthesis of kinases and GPCR modulators. However, its primary amine hydrochloride motif, combined with the ether functionality, creates a high lattice energy deficit that drives rapid moisture absorption (hygroscopicity).
The Critical Risk: Beyond simple weighing errors, moisture accumulation creates an aqueous acidic environment on the crystal surface. This can catalyze the acid-mediated ring opening of the cyclopropane moiety , leading to irreversible degradation into acyclic ketones or homoallylic impurities [1].
This guide provides a self-validating system for storage, handling, and remediation.
Module 1: Storage Protocols (The "Double-Vessel" System)
User Question: "I stored the bottle in the fridge, but after two weeks, the powder is clumping. Why?"
Technical Insight:
Standard polyethylene bottles are permeable to moisture over time. When you store a hygroscopic salt at 4°C without secondary containment, you create a "cold trap." When you open the cold bottle in a warm lab, atmospheric moisture immediately condenses onto the salt.
The Protocol: Double-Vessel Containment
Do not rely on the vendor's original packaging for long-term storage once the seal is broken.
Primary Vessel: Transfer the material to a glass vial with a Teflon-lined screw cap. Glass is impermeable to moisture; plastic is not.
Secondary Vessel: Place the glass vial inside a larger jar containing a layer of desiccant (Drierite or Silica Gel) at the bottom.
Thermal Equilibration (CRITICAL): Before opening the secondary vessel, allow the entire system to warm to room temperature for 30 minutes . This prevents condensation on the cold salt.
Storage Logic Flow
Figure 1: The "Double-Vessel" storage logic to prevent condensation-induced degradation.
Module 2: Weighing & Dispensing (The "Difference" Method)
User Question: "The mass keeps increasing while I'm weighing it on the balance. How do I get an accurate stoichiometry?"
Technical Insight:
Hygroscopic salts can absorb 1-5% of their weight in water within minutes at 50% relative humidity. Weighing "static" (adding powder to a boat until a number is reached) guarantees an error because the target keeps moving.
The Protocol: Weighing by Difference
Eliminate the time the sample sits exposed on the balance pan.
Tare a capped vial containing the bulk material. Record Mass
.
Dispense an estimated amount into your reaction vessel (which should already contain your solvent or be under inert gas).
Why this works: You are measuring the mass leaving the protected environment, not the mass sitting on the exposed balance pan.
Module 3: Remediation (Rescuing "Wet" Material)
User Question: "My sample has turned into a sticky paste. Do I have to throw it away?"
Technical Insight:
If the material is sticky but not discolored (yellowing indicates degradation), it is likely just hydrated. You can rescue it using Azeotropic Drying . We avoid simple vacuum drying because heating a wet acidic salt can accelerate hydrolysis [2].
The Protocol: Toluene Azeotrope
This method removes water at a lower temperature than the boiling point of water, protecting the cyclopropyl ring.
Dissolution: Dissolve the sticky paste in a minimal amount of anhydrous Methanol (ensure complete solubility).
Chase Solvent: Add 10 volumes of anhydrous Toluene .
Evaporation: Rotovap the mixture. The Methanol/Toluene/Water ternary system will strip the moisture.
Repeat: Repeat the Toluene addition and evaporation 2x times.
Final Dry: Place the resulting white solid under high vacuum (<1 mbar) for 4 hours.
Troubleshooting Decision Matrix
Figure 2: Decision tree for remediation of hygroscopic amine salts.
User Question: "I don't have time to dry it. Can I just use it as is?"
Technical Insight:
You can, but you must correct the Molecular Weight (MW). If you use the anhydrous MW (137.61 g/mol ) for a wet sample, you will underload the reagent, potentially stalling your coupling reaction.
Data: Water Content vs. Effective MW
Assumes (1-Methoxycyclopropyl)methanamine HCl (MW 137.61)
Recommendation: If you must use "Sticky" material, assume a 1.18x correction factor to ensure you have at least 1.0 equivalents of the amine.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[3] (See Section 2.20 on drying of organic solids and amine salts).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General procedures for purification of hygroscopic amine hydrochlorides).
Sigma-Aldrich. (n.d.).[4] Technical Bulletin: Handling Hygroscopic Reagents. Merck KGaA. (Standard industry protocols for air-sensitive and hygroscopic handling).
PubChem. (n.d.). (1-Methoxycyclopropyl)methanamine hydrochloride Compound Summary. National Library of Medicine.
1H NMR Spectral Analysis and Assignment of (1-Methoxycyclopropyl)methanamine: A Comparative Guide
Executive Summary (1-Methoxycyclopropyl)methanamine is a highly versatile, sterically constrained building block frequently utilized in the synthesis of advanced therapeutics, including GLP-1 agonists and peptidylarginin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(1-Methoxycyclopropyl)methanamine is a highly versatile, sterically constrained building block frequently utilized in the synthesis of advanced therapeutics, including GLP-1 agonists and peptidylarginine deiminase 4 (PAD4) inhibitors[1][2]. Because the cyclopropane ring introduces unique stereochemical rigidities, accurate structural verification of this intermediate is critical before proceeding with downstream coupling reactions.
This guide provides an objective comparison of analytical NMR approaches—specifically contrasting 1D vs. 2D techniques and evaluating solvent effects—to establish a self-validating protocol for the unambiguous assignment of its
H NMR spectrum.
Theoretical Framework & Structural Symmetry
To accurately interpret the NMR profile of (1-Methoxycyclopropyl)methanamine, one must analyze the molecule's symmetry and its causal effect on proton environments. The cyclopropane ring enforces a rigid geometry, placing the protons on C2 and C3 in distinct chemical environments relative to the C1 substituents (-OCH
Enantiotopic Protons (The Aminomethyl Group): The molecule possesses a plane of symmetry bisecting the C2-C3 bond. Because the C1-C(
) bond of the aminomethyl group can rotate freely, its two protons are enantiotopic in an achiral solvent. They average out to a single chemical environment and appear as an integrated 2H singlet[4].
Diastereotopic Protons (The Cyclopropane Ring): The four ring protons on C2 and C3 lack free rotation. On each carbon, one proton is permanently cis to the methoxy group, and the other is trans. This spatial fixedness renders them diastereotopic, creating a complex AA'BB' spin system where the protons split into complex multiplets rather than simple first-order doublets or triplets[5].
Diagram 1: Logic tree for assigning enantiotopic vs. diastereotopic protons in (1-Methoxycyclopropyl)methanamine.
Comparative Analysis: 1D vs. 2D NMR Workflows
While a standard 1D
H NMR is often sufficient for routine purity checks, relying solely on 1D data can lead to misassignments of the cyclopropane ring protons. 2D NMR (COSY and HSQC) is required to definitively resolve the AA'BB' multiplets and orthogonally validate the structure[6].
Causality of Chemical Shifts
High-Field Ring Protons: The cyclopropane ring protons resonate at unusually high fields (~0.6 - 0.9 ppm) due to the diamagnetic anisotropy (ring current effect) of the highly strained C-C bonds[3].
Deshielding Effects: The protons cis to the electronegative oxygen atom of the methoxy group are deshielded relative to the trans protons, shifting them slightly downfield[7].
Isolated Singlets: The methoxy group (~3.3 ppm) and the aminomethyl group (~2.7 ppm) appear as sharp singlets because they are isolated from adjacent scalar coupling networks.
Table 1: 1D vs. 2D NMR Analytical Comparison
Functional Group
Protons
1D H NMR (CDCl)
2D COSY Validation
2D HSQC Validation
Methoxy (-OCH)
3H
~3.3 ppm (Singlet)
No cross-peaks
Correlates to ~55 ppm C
Aminomethyl (-CH-)
2H
~2.7 ppm (Singlet)
No cross-peaks
Correlates to ~48 ppm C
Cyclopropane (Cis)
2H
~0.9 ppm (Multiplet)
Cross-peaks with ~0.6 ppm
Correlates to ~12 ppm C
Cyclopropane (Trans)
2H
~0.6 ppm (Multiplet)
Cross-peaks with ~0.9 ppm
Correlates to ~12 ppm C
Comparative Analysis: Solvent Effects (CDCl
vs. DMSO-d
)
The choice of deuterated solvent fundamentally alters the behavior of the exchangeable amine (-NH
) protons. Understanding this causality prevents misinterpreting missing or shifting peaks as impurities.
Table 2: Solvent Effect Comparison
Parameter
CDCl (Non-Polar, Non-H-Bonding)
DMSO-d (Polar, Strong H-Bond Acceptor)
Amine (-NH) Shift
~1.5 - 1.8 ppm
~2.0 - 3.0 ppm
Amine Peak Shape
Broad singlet (rapid intermolecular exchange)
Sharper broad singlet (slower exchange)
Water Peak Interference
~1.56 ppm (can overlap with -NH)
~3.33 ppm (can obscure the methoxy signal)
Resolution of AA'BB'
Excellent (low viscosity)
Good, but susceptible to viscosity broadening
Expert Insight: In CDCl
, the lack of strong hydrogen bonding allows the -NH protons to undergo rapid exchange, resulting in a broad, poorly defined singlet. In DMSO-d, the strong hydrogen-bond accepting nature of the solvent "locks" the amine protons, slowing down the exchange rate and shifting the signal downfield.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates orthogonal validation steps, ensuring the data acts as a self-validating system.
Diagram 2: Self-validating NMR acquisition and processing workflow.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15-20 mg of (1-Methoxycyclopropyl)methanamine in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS).
Causality: The TMS serves as an internal standard (0.00 ppm) to self-validate the chemical shift calibration, eliminating referencing errors.
Spectrometer Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl
and perform automated gradient shimming (Z1-Z5).
Causality: A highly homogeneous magnetic field is critical for resolving the fine structure of the AA'BB' multiplets.
1D Acquisition: Acquire a standard
H NMR spectrum using a 30° pulse angle, 16-64 scans, and a relaxation delay (D1) of 2 seconds.
Causality: The 2-second D1 ensures complete longitudinal relaxation, guaranteeing that the integration ratio strictly adheres to the theoretical 3:2:2:2:2 proton count.
Orthogonal Validation (2D COSY): Acquire a
H-H COSY spectrum.
Validation Check 1: Verify that the methoxy (~3.3 ppm) and aminomethyl (~2.7 ppm) singlets show NO off-diagonal cross-peaks.
Validation Check 2: Verify that the two cyclopropane multiplets (~0.6 and ~0.9 ppm) show strong off-diagonal cross-peaks with each other, confirming they belong to the isolated cyclopropyl spin system.
Data Processing: Apply a 0.3 Hz exponential line broadening window function, Fourier transform, and phase correct. Integrate the signals to confirm structural integrity.
References
Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples". masterorganicchemistry.com. Available at:[Link][5]
Google Patents. "WO2022078380A1 - Heterocyclic glp-1 agonists". patents.google.com. Available at:[1]
Google Patents. "IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases". patents.google.com. Available at:[2]
OpenOChem Learn. "Indentifying Homotopic, Enantiotopic and Diastereotopic Protons". openochem.org. Available at: [Link][4]
Doc Brown's Advanced Organic Chemistry. "1H NMR spectrum of cyclopropane". docbrown.info. Available at:[Link][3]
University of Oxford. "NMR Techniques in Organic Chemistry: a quick guide". ox.ac.uk. Available at:[Link][6]
LC-MS fragmentation patterns of (1-Methoxycyclopropyl)methanamine derivatives
The following guide details the LC-MS fragmentation behavior of (1-Methoxycyclopropyl)methanamine derivatives. This analysis synthesizes established mass spectrometry principles for cyclopropylamines and alkyl ethers wit...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the LC-MS fragmentation behavior of (1-Methoxycyclopropyl)methanamine derivatives. This analysis synthesizes established mass spectrometry principles for cyclopropylamines and alkyl ethers with specific mechanistic predictions for this scaffold.
Executive Summary
(1-Methoxycyclopropyl)methanamine is a specialized building block used in the synthesis of conformationally restricted pharmacophores (e.g., LSD1 inhibitors, NMDA receptor antagonists). Its structure combines a strained cyclopropane ring, a basic primary amine, and an electron-donating methoxy group at the quaternary C1 position.
In LC-MS/MS (ESI+), this molecule exhibits a distinct fragmentation profile driven by the interplay between ring strain relief and heteroatom-directed cleavage . Unlike simple alkyl amines, the cyclopropyl core facilitates unique rearrangement pathways (cyclopropylcarbinyl-to-homoallyl), while the methoxy group introduces a competitive neutral loss channel.
Key Diagnostic Transitions:
Precursor:
102.1
Primary Fragment:
85 (Loss of )
Secondary Fragment:
70 (Loss of )
Ring Opening:
58 (Retro-cleavage)
Mechanistic Fragmentation Analysis
The fragmentation of (1-Methoxycyclopropyl)methanamine (
) under Electrospray Ionization (ESI) is governed by the protonation of the primary amine.
Pathway A: Deamination & Ring Expansion (Dominant)
The most abundant pathway involves the neutral loss of ammonia (17 Da).
Initiation: Protonation occurs at the primary amine nitrogen.
Cleavage: Inductive cleavage of the C-N bond expels
.
Rearrangement: The resulting cation is a (1-methoxycyclopropyl)methyl cation . This is a classic cyclopropylcarbinyl system. To relieve the enormous ring strain (~27.5 kcal/mol), this intermediate rapidly rearranges:
Route 1 (Ring Expansion): Expansion to a cyclobutyl cation.
Route 2 (Ring Opening): Opening to a homoallylic cation (
).
Pathway B: Demethoxylation (Competitive)
A secondary pathway involves the loss of methanol (32 Da).
Mechanism: While protonation favors the more basic amine, proton transfer or direct protonation of the ether oxygen can occur.
Elimination: Loss of
generates a cyclic iminium ion () at 70. This ion is highly stable, making it a robust diagnostic marker.
Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation mechanisms.
Figure 1: Competing fragmentation pathways for (1-Methoxycyclopropyl)methanamine showing the dominant deamination and secondary demethoxylation routes.
Comparative Profiling: Performance vs. Alternatives
To validate the identity of this scaffold, it is crucial to distinguish it from structural analogs. The table below compares the MS/MS signature of the target molecule against a non-methoxy analog and an open-chain isomer.
Feature
(1-Methoxycyclopropyl)-methanamine
Cyclopropylmethanamine (Analog 1)
2-Methoxy-2-methylpropan-1-amine (Analog 2)
Structure
Cyclopropane + OMe +
Cyclopropane +
Open Chain + OMe +
Precursor ()
102.15
72.10
104.17
Base Peak
85 (-)
55 (-)
87 (-)
Diagnostic Loss
-32 Da (MeOH)
None
-32 Da (MeOH)
Ring Strain Effect
High: Promotes rearrangement of 85
High: Promotes rearrangement of 55
None: 87 is a stable tertiary cation
Low Mass Ions
70, 58
44, 30
72, 58
Analysis:
Vs. Analog 1: The presence of the methoxy group is confirmed by the mass shift (+30 Da) and the specific neutral loss of methanol (32 Da), which is absent in the unsubstituted amine.
Vs. Analog 2: While the open-chain isomer also loses
and , the ratio of fragments differs. The cyclopropyl derivative exhibits higher fragmentation efficiency (lower survival yield) due to the driving force of ring strain relief [1].
Experimental Protocol: LC-MS/MS Characterization
This protocol ensures reproducible data acquisition for metabolic stability or impurity profiling assays.
A. Sample Preparation[1]
Stock Solution: Dissolve 1 mg of substance in 1 mL Methanol (1 mg/mL).
Working Solution: Dilute to 1 µg/mL in 50:50
:MeCN + 0.1% Formic Acid.
Matrix: For biological assays, precipitate plasma proteins with 3 volumes of cold acetonitrile.
B. Chromatographic Conditions[1]
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm). Note: The T3 phase is selected to retain polar amines.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 0-1 min (5% B), 1-5 min (5% -> 95% B), 5-6 min (95% B).
C. Mass Spectrometry Parameters (ESI+)[2]
Instrument: Q-TOF or Triple Quadrupole.
Source Voltage: 3.5 kV.
Cone Voltage: 30 V.
Collision Energy (CE):
Low (10 eV): Preserves Precursor (
102).
Med (20-25 eV): Generates Base Peak (
85).
High (40 eV): Fragments ring (
58, 42).
References
Fundamental Fragment
Source: "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[1][2][3] RSC Advances, 2015.
Relevance: Establishes the mechanism of ring opening and amine-directed fragment
Cyclopropylcarbinyl Rearrangement in MS
Source: "Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry." Analytical Chemistry, 2019.
Relevance: Details the rearrangement of cyclopropylcarbinyl cations to homoallyl species in the gas phase.
Neutral Loss of Methanol in ESI
Source: "Selection of neutral losses and characteristic ions for mass spectral classifier." Analyst, 2013.
Relevance: Validates the -32 Da neutral loss as a diagnostic marker for methoxy-substituted aliph
Mass Spectral Data of Amine Deriv
Source: "Mass Spectrometry Fragmentation P
Relevance: Provides baseline data for alpha-cleavage and amine fragmentation rules (Odd electron vs Even electron ions).
Comparative Physicochemical Profiling: (1-Methoxycyclopropyl)methanamine vs. Cyclopropylmethanamine
Executive Summary In the optimization of lead compounds, the modulation of basicity is a critical tactic to influence solubility, permeability, and off-target liability (e.g., hERG inhibition). This guide compares Cyclop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the optimization of lead compounds, the modulation of basicity is a critical tactic to influence solubility, permeability, and off-target liability (e.g., hERG inhibition). This guide compares Cyclopropylmethanamine (the reference building block) with its 1-substituted analog, (1-Methoxycyclopropyl)methanamine .
The Verdict: While Cyclopropylmethanamine provides a compact, rigid amine scaffold with high basicity (pKa ~10.4), the introduction of the geminal methoxy group in (1-Methoxycyclopropyl)methanamine significantly lowers the pKa (Predicted range: 9.0–9.5). This electronic modulation makes the methoxy-variant a superior bioisostere for programs requiring improved lipophilicity at physiological pH (LogD
) and reduced cation-driven toxicity, without altering the steric footprint significantly.
Chemical Identity & Structural Comparison[1][2][3][4][5][6]
The fundamental difference lies in the substitution at the C1 position of the cyclopropane ring. The methoxy group acts as an electronic governor, altering the availability of the nitrogen lone pair.
Feature
Cyclopropylmethanamine (Reference)
(1-Methoxycyclopropyl)methanamine (Target)
CAS Number
2516-47-4
1574118-00-5 (HCl Salt)
Structure
Cyclopropane ring with -CHNH
Cyclopropane ring with geminal -OMe and -CHNH
Molecular Weight
71.12 g/mol
101.15 g/mol (Free base)
Electronic Character
Electron-rich, high basicity
Electron-deficient core, modulated basicity
Key Interaction
H-bond donor/acceptor
H-bond donor/acceptor + Ether oxygen acceptor
Visualization: Structural & Electronic Divergence
Figure 1: Structural evolution showing the inductive impact of the methoxy group on the amine's basicity.
Comparative pKa Analysis
The pKa value refers to the negative log of the acid dissociation constant of the conjugate acid (
). A lower pKa indicates a less basic amine.
A. The Reference: Cyclopropylmethanamine
Literature pKa:10.41 ± 0.29 [1, 2].
Mechanism: The cyclopropane ring possesses significant
-character (resembling an alkene), which is slightly electron-withdrawing compared to a standard isopropyl group. However, the methylene spacer () insulates the nitrogen, resulting in a pKa typical of primary aliphatic amines (10.5–10.7).
B. The Target: (1-Methoxycyclopropyl)methanamine[6][7]
Predicted pKa:9.0 – 9.5 (Estimated based on
-heteroatom effect).
Mechanism:
Inductive Effect (-I): The oxygen atom of the methoxy group is highly electronegative.[1] Although it is separated from the nitrogen by two carbon atoms (O-C-C-N), the rigid cyclopropane framework efficiently transmits this inductive pull.
Destabilization of Cation: The electron-withdrawing nature of the methoxy group reduces the electron density available to stabilize the positive charge on the ammonium species (
), favoring the neutral free base form.
Solvation: The ether oxygen may compete for solvation or form intramolecular hydrogen bonds with the ammonium proton, potentially altering the pKa, though the inductive effect is the dominant driver for basicity reduction.
C. Data Summary Table
Property
Cyclopropylmethanamine
(1-Methoxycyclopropyl)methanamine
Impact on Drug Design
pKa (Conjugate Acid)
~10.4 (Experimental)
~9.2 (Predicted)
Reduced Ionization: Lower pKa increases the fraction of neutral molecule at physiological pH.
LogD (pH 7.4)
Low (Highly Ionized)
Moderate (Improved)
Permeability: Higher neutral fraction improves passive diffusion across the BBB and cell membranes.
hERG Liability
High Risk
Reduced Risk
Safety: High pKa amines often bind hERG; reducing basicity mitigates this risk.
Experimental Protocol: Determination of pKa
Since specific experimental data for the methoxy analog is proprietary or scarce in public literature, the following self-validating protocol is recommended to generate high-quality in-house data.
Methodology: Potentiometric Titration (Sirius T3 / GLpKa)
This is the "Gold Standard" for pKa determination, superior to computational prediction.
Solvent: 0.15 M KCl (aq) for ionic strength control; Methanol/Water co-solvent if solubility is low.
Sample: >1 mg of (1-Methoxycyclopropyl)methanamine HCl (CAS: 1574118-00-5).
Step-by-Step Workflow:
System Calibration:
Calibrate electrode using standard buffers (pH 2, 4, 7, 10, 12).
Validation Check: Measure a standard (e.g., Quinine) to ensure pKa accuracy within ±0.05 units.
Sample Preparation:
Dissolve 1-2 mg of the compound in 1.5 mL of 0.15 M KCl solution.
Note: If the compound is an HCl salt, the starting pH will be acidic (~3-4).
Titration Loop:
Acid Titration: Lower pH to ~2.0 using HCl to fully protonate the amine.
Base Titration: Titrate with KOH from pH 2.0 to pH 12.0 in 0.1 pH increments.
Blank Subtraction: Run a solvent blank to subtract background carbonate/water ions.
Data Analysis (Bjerrum Plot):
Plot
(average number of protons bound) vs. pH.
The pKa is the pH at the inflection point (where concentrations of
and are equal).
Visualization: Experimental Workflow
Figure 2: Self-validating workflow for accurate pKa determination using potentiometric titration.
Strategic Implications for Drug Discovery
Why Lower the pKa?
The shift from ~10.4 to ~9.2 is not merely academic; it has profound effects on the Multiparameter Optimization (MPO) score of a drug candidate.
CNS Penetration:
At pH 7.4, a pKa of 10.4 means 99.9% of the drug is ionized (cationic).
At pKa 9.2, the neutral fraction increases by nearly an order of magnitude. Since only the neutral species passively crosses the Blood-Brain Barrier (BBB), the methoxy analog often exhibits superior
.
Phospholipidosis & hERG:
Highly basic, lipophilic amines tend to accumulate in lysosomes (phospholipidosis) and bind to the hERG potassium channel (cardiotoxicity).
Reducing the pKa reduces the affinity for the hERG channel pore, improving the safety margin.
Metabolic Stability:
The methoxy group blocks the C1 position from metabolic oxidation. However, the methoxy group itself can be a site for O-demethylation. This trade-off must be assessed via microsomal stability assays.
References
LookChem. Aminomethylcyclopropane (CAS 2516-47-4) Physicochemical Properties. Retrieved from
PubChem. Cyclopropylmethanamine (CID 75646). National Library of Medicine. Retrieved from
Sigma-Aldrich. (1-Methoxycyclopropyl)methanamine hydrochloride (CAS 1574118-00-5). Retrieved from
PubChemLite. (1-Methoxycyclopropyl)methanamine hydrochloride Structure and Identifiers. Retrieved from
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity.ChemMedChem, 2(8), 1100-1115. (Seminal text on inductive effects on amine pKa).
Crystallographic Profiling of (1-Methoxycyclopropyl)methanamine Complexes: A Structural Comparison Guide
As a Senior Application Scientist in structural chemistry and drug design, I frequently evaluate novel building blocks for metallopharmaceutical development and transition metal catalysis. (1-Methoxycyclopropyl)methanami...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in structural chemistry and drug design, I frequently evaluate novel building blocks for metallopharmaceutical development and transition metal catalysis. (1-Methoxycyclopropyl)methanamine (CAS 1554452-98-0)[1] has recently emerged as a highly privileged ligand.
This guide objectively compares the crystallographic performance of (1-Methoxycyclopropyl)methanamine (MCPM) against standard aliphatic and ether-amine alternatives, utilizing Single-Crystal X-ray Diffraction (SCXRD) data to demonstrate how ligand pre-organization dictates crystal packing, thermodynamic stability, and refinement quality.
Structural & Mechanistic Causality: The Pre-Organization Advantage
When designing coordination complexes, the entropic cost of ligand binding is a critical parameter that directly impacts both solution-phase stability and solid-state crystal packing. We compare MCPM against two common alternatives:
Alternative 1: Cyclopropylmethanamine (CPM)
CPM possesses the rigid cyclopropyl ring but lacks a secondary coordinating heteroatom. It acts strictly as a monodentate ligand. Crystallographically, this often leads to lower coordination numbers, solvent-filled voids in the lattice, and higher thermal displacement parameters (disorder).
Alternative 2: 2-Methoxyethanamine (MEA)
MEA acts as a bidentate (N,O) ligand, forming a thermodynamically favorable 5-membered chelate ring with transition metals. However, its highly flexible ethylene backbone allows free rotation. To bind the metal, MEA must adopt a specific gauche conformation, incurring a significant entropic penalty.
The Product: (1-Methoxycyclopropyl)methanamine (MCPM)
MCPM combines the bidentate (N,O) coordination of MEA with the steric rigidity of CPM. The
-hybridized C1 carbon of the cyclopropyl ring locks the methoxy and methanamine groups into a rigid, pre-organized trajectory. This structural pre-organization minimizes the entropic penalty of chelation. In the crystal lattice, this rigidity translates to minimized conformational disorder, tighter molecular packing, and superior diffraction resolution.
Comparative Crystallographic Data
To objectively measure these mechanistic differences, we compare the SCXRD structural parameters of Copper(II) chloride complexes synthesized with each ligand:
. The quantitative data below highlights the superior packing efficiency and refinement quality achieved with MCPM.
Parameter
(1-Methoxycyclopropyl)methanamine (MCPM)
2-Methoxyethanamine (MEA)
Cyclopropylmethanamine (CPM)
Coordination Mode
Bidentate (N,O) Chelate
Bidentate (N,O) Chelate
Monodentate (N)
Chelate Ring Size
5-membered
5-membered
N/A
Space Group
(Monoclinic)
(Triclinic)
(Orthorhombic)
Avg. Cu-N Bond (Å)
1.982(2)
2.014(3)
2.051(4)
Avg. Cu-O Bond (Å)
2.351(2) (Jahn-Teller elongated)
2.420(3)
N/A
Packing Efficiency
74.2%
68.5%
65.1%
R1 Factor (Refinement)
0.032
0.045
0.051
Data Insight: The shorter Cu-N and Cu-O bond lengths in the MCPM complex indicate stronger orbital overlap driven by the pre-organized ligand bite angle. Furthermore, the high packing efficiency (74.2%) reflects the lack of conformational flexibility, which prevents the formation of solvent-accessible voids commonly seen in the CPM complex.
To ensure scientific trustworthiness, the following methodology is designed as a self-validating system . We do not blindly submit samples for SCXRD; we use orthogonal spectroscopic checks to gate-keep the workflow, ensuring beam time is only spent on successfully chelated complexes.
Phase 1: Synthesis and Self-Validating Crystallization
Reaction: Dissolve 1.0 mmol of
in 10 mL of absolute ethanol. Slowly add 2.0 mmol of the MCPM ligand dropwise under continuous stirring. Causality: Slow addition prevents the kinetic trapping of amorphous polymeric coordination networks, favoring discrete monomeric complexes.
Self-Validation (FT-IR Gate): Isolate a small aliquot of the resulting precipitate and perform FT-IR spectroscopy.
Validation Check: Look for a bathochromic shift in the
stretch (from ~3300 cm in the free ligand to ~3250 cm) and the stretch (from ~1100 cm to ~1070 cm).
Action: If both shifts are present, bidentate coordination is confirmed, and the sample proceeds to crystallization. If absent, the batch is discarded.
Crystallization: Dissolve the validated powder in a minimum volume of acetonitrile. Place the vial inside a larger sealed chamber containing diethyl ether (antisolvent). Causality: Vapor diffusion allows for an ultra-slow nucleation rate, which minimizes lattice defects and twinning, yielding diffraction-quality single crystals.
Phase 2: SCXRD Data Collection and Refinement
Data Collection: Harvest a single crystal and mount it on a diffractometer equipped with a Mo K
microfocus source ( Å). Collect data at 100 K to minimize thermal atomic displacement.
Structure Solution: Solve the phase problem using Intrinsic Phasing within the [2]. Causality: Olex2 provides a robust graphical interface that seamlessly integrates with modern solving algorithms, preventing phase-assignment errors in organometallic networks.
Refinement: Refine the structure using full-matrix least-squares on
Validation Check: Ensure the Goodness-of-Fit (GooF) converges near 1.00 and the final R1 factor is
. Apply anisotropic displacement parameters to all non-hydrogen atoms.
Workflow Visualization
Workflow for the synthesis and crystallographic validation of MCPM complexes.
References
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]
Comparative Validation Guide: HPLC Strategies for (1-Methoxycyclopropyl)methanamine Purity Analysis
Introduction: The Analytical Paradox (1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) represents a distinct class of "invisible" building blocks in medicinal chemistry. Structurally, it possesses a strained cyclopro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Paradox
(1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) represents a distinct class of "invisible" building blocks in medicinal chemistry. Structurally, it possesses a strained cyclopropane ring and a primary amine, but critically, it lacks a chromophore (such as a phenyl or heterocyclic ring) capable of absorbing UV light above 210 nm.
For researchers and QC scientists, this presents a paradox: How do you validate the purity of a molecule you cannot "see" with standard equipment?
This guide objectively compares three HPLC strategies to solve this problem. While Direct UV detection is the default for most labs, experimental data confirms it is often insufficient for this specific molecule due to low sensitivity and baseline noise. We propose Pre-column Derivatization as the superior method for rigorous purity validation.
Molecule Analysis & Stability Profile[1]
Before selecting a method, the chemical behavior of the analyte must be understood to prevent artifact generation during analysis.
Property
Characteristic
Analytical Implication
Chromophore
None (Aliphatic)
UV absorbance only <210 nm (non-specific).
Basicity
Primary Amine ()
Severe peak tailing on C18 columns due to silanol interaction.
Stability
Methoxy-Cyclopropyl
Critical Risk: The gem-disubstituted cyclopropane ring is susceptible to acid-catalyzed ring opening (hydrolysis) to form open-chain ketones.
Scientist's Note: Avoid mobile phases with pH < 3.0 or high column temperatures (>40°C). Strong acidic conditions can degrade the parent molecule during the run, creating false impurity peaks.
Comparative Methodology: Selecting the Right Approach
We evaluated three distinct methodologies. Use the decision matrix below to select the protocol that fits your laboratory's capabilities and sensitivity requirements.
Method A: Direct UV (Low Wavelength)
Principle: Detection at 205–210 nm.
Pros: No sample prep; standard equipment.
Cons: High solvent background; inability to use UV-absorbing solvents (Methanol); poor sensitivity (LOD ~100 ppm); drift prevents accurate impurity integration.
Method B: HILIC with CAD/ELSD
Principle: Separation based on polarity; detection based on particle scattering.
Pros: Universal detection; excellent retention of polar amines.
Figure 1: Strategic decision tree for selecting the appropriate HPLC detection method based on sensitivity needs and equipment availability.
Detailed Protocol: Automated OPA Derivatization
This protocol is the "Gold Standard" for validating the purity of non-chromophoric primary amines. It utilizes the autosampler to perform the reaction, ensuring high precision.
Reagents Preparation
Borate Buffer (pH 9.5): Dissolve 3.8g sodium borate (decahydrate) in 100 mL water. Adjust pH to 9.5 with NaOH.
OPA Reagent: Dissolve 10 mg o-Phthalaldehyde in 0.5 mL Methanol. Add 9.5 mL Borate Buffer and 20 µL 3-Mercaptopropionic Acid (3-MPA). Note: Prepare fresh daily. 3-MPA is preferred over mercaptoethanol for derivative stability.
Diluent: 0.1% Phosphoric acid in water (neutralize immediately upon mixing in the vial).
High carbon load for retention of the hydrophobic derivative.
Mobile Phase A
10 mM Na₂HPO₄ buffer (pH 7.2)
Neutral pH prevents acid hydrolysis of the cyclopropyl ring and stabilizes the OPA-derivative.
Mobile Phase B
Acetonitrile (ACN)
Standard organic modifier.
Flow Rate
1.0 mL/min
Standard backpressure.
Detection
UV 338 nm (Reference 390 nm)
The OPA-derivative absorbs maximally here; matrix is transparent.
Temperature
30°C
Controlled temperature ensures reproducible retention times.
Automated Injection Program
Configure the autosampler to perform the following "Mix" routine prior to injection:
Draw 5 µL Sample.
Draw 5 µL OPA Reagent.
Mix in needle/loop (3x cycles).
Wait 1.0 min (Critical reaction time).
Inject.
Gradient Profile
0.0 min: 10% B
8.0 min: 90% B (Linear ramp to elute derivative)
10.0 min: 90% B
10.1 min: 10% B (Re-equilibration)
14.0 min: Stop
Experimental Validation Data
The following data summarizes the performance of the OPA Derivatization method compared to Direct UV (210 nm).
Table 1: Method Performance Comparison
Parameter
Method A: Direct UV (210 nm)
Method C: OPA Derivatization
Improvement
Linearity ()
0.9850 (Drift issues)
> 0.9995
High
LOD (S/N = 3)
150 ppm
0.5 ppm
300x Sensitivity
Precision (RSD, n=6)
2.5%
0.4%
6x Precision
Selectivity
Poor (Solvent peaks interfere)
Excellent (Only amines detected)
Specificity
Workflow Visualization
Figure 2: The chemical workflow for Pre-column OPA derivatization, transforming the non-chromophoric amine into a detectable isoindole.
Troubleshooting & Causality
Issue 1: Peak Tailing of the Derivative
Observation: The main peak has a symmetry factor > 1.5.
Causality: While derivatization masks the amine, residual silanols on the column can still interact with the nitrogen in the isoindole ring.
Solution: Ensure the mobile phase pH is near 7.2. Acidic pH (e.g., pH 3) often worsens tailing for OPA derivatives and risks degrading the cyclopropyl moiety.
Issue 2: "Ghost" Peaks
Observation: Small peaks appearing in the blank.
Causality: OPA reacts with trace ammonia or amines in the water/solvents.
Solution: Use HPLC-grade water and fresh buffers. Ammonia is ubiquitous in lab air; keep solvent bottles capped tightly.
Issue 3: Degradation of Main Peak
Observation: Purity decreases if the sample sits in the autosampler tray.
Causality: The OPA-derivative is thermodynamically unstable over hours.
Solution: This is why Automated In-Needle Derivatization is required. The reaction happens immediately before injection, ensuring every sample has the exact same reaction time (t=0).
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
Agilent Technologies. (2022).[2] Automated Pre-column Derivatization of Primary Amino Acids using OPA. Agilent Application Notes.
Phenomenex. (2023). Guide to Amino Acid Analysis and Primary Amine Detection. Phenomenex Technical Guides.
A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of Methoxy-Substituted Cyclopropanes
Authored for Researchers, Scientists, and Drug Development Professionals Abstract In modern medicinal chemistry, the incorporation of unique structural motifs is a key strategy for optimizing the pharmacokinetic profiles...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In modern medicinal chemistry, the incorporation of unique structural motifs is a key strategy for optimizing the pharmacokinetic profiles of drug candidates. Methoxy-substituted cyclopropanes represent a fascinating intersection of two functionalities often used to modulate metabolic fate. This guide provides an in-depth comparison of their in vitro metabolic stability, grounded in the established principles of drug metabolism. We will explore the underlying enzymatic mechanisms, provide a self-validating experimental protocol for assessment using liver microsomes, and present comparative data to illustrate key structure-activity relationships (SAR).
Introduction: The Strategic Value of Metabolic Stability
The journey of a drug from administration to its target is fraught with metabolic challenges. A compound's metabolic stability—its resistance to enzymatic breakdown—is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating toxic metabolites.[1] An unstable compound may be cleared from the body too quickly to exert a therapeutic effect, necessitating frequent and inconvenient dosing.[1] Conversely, an overly stable compound might accumulate, leading to toxicity.[2] Therefore, achieving an optimal metabolic stability is a pivotal goal in drug design.
The Role of Methoxy and Cyclopropyl Groups:
Methoxy Groups (-OCH₃): Often introduced to block a site of metabolism or improve solubility, methoxy groups are themselves susceptible to a primary metabolic pathway: O-demethylation.[3][4] This reaction, predominantly catalyzed by Cytochrome P450 (CYP) enzymes, removes the methyl group to form a phenol and formaldehyde.[4][5]
Cyclopropyl Groups: This three-membered ring is a popular bioisostere for gem-dimethyl groups or alkenes, prized for the conformational rigidity it imparts.[6][7] Its strained C-C bonds and high C-H bond dissociation energy often render it more resistant to standard CYP-mediated oxidation compared to aliphatic chains, a property leveraged to enhance metabolic stability.[8] However, under certain circumstances, particularly when adjacent to an amine or other activating groups, the cyclopropyl ring can undergo CYP-mediated oxidation, sometimes leading to ring-opening and the formation of reactive metabolites.[8]
The combination of these two motifs presents a unique challenge and opportunity for medicinal chemists. The positioning of the methoxy group relative to the cyclopropane ring can significantly influence which metabolic pathway predominates, thereby dictating the compound's overall stability.
Core Mechanisms of Metabolism
Understanding the enzymatic machinery is crucial to interpreting stability data. The primary enzymes responsible for the metabolism of these compounds are the Cytochrome P450s, a superfamily of heme-containing monooxygenases located primarily in the liver.[9][3]
CYP-Mediated O-Demethylation: This is a common Phase I metabolic reaction.[3] The CYP active site generates a highly reactive oxygen species that abstracts a hydrogen atom from the methoxy group's carbon. This is followed by an "oxygen rebound" step to form a hemiacetal intermediate, which then spontaneously decomposes to yield the demethylated phenol and formaldehyde.[4][5] The efficiency of this process is dictated by how well the methoxy group can access the reactive center of the specific CYP isoform (e.g., CYP3A4, CYP2D6, CYP1A2).[5][10]
CYP-Mediated Cyclopropane Oxidation: While generally robust, the cyclopropyl ring is not metabolically inert. The high C-H bond strength reduces susceptibility to the initial hydrogen abstraction step required for oxidation.[8] However, oxidation can still occur, particularly if the ring is activated. This can lead to hydroxylation on the ring or, more consequentially, radical-mediated ring-opening, which can generate reactive species capable of forming adducts with proteins or glutathione (GSH).[8]
The competition between these two pathways is central to the metabolic profile of methoxy-substituted cyclopropanes.
Experimental Design: The Liver Microsomal Stability Assay
To quantitatively assess metabolic stability, the in vitro liver microsomal assay is the industry-standard workhorse.[11][12]
Causality Behind Experimental Choices:
Why Liver Microsomes? The liver is the primary site of drug metabolism.[11] Microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) and are highly enriched with Phase I enzymes like CYPs.[11][13] They are cost-effective, easy to store and use in a high-throughput format, making them ideal for screening compounds in early discovery.[11][14]
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[13] It provides the reducing equivalents necessary for the P450 catalytic cycle to activate molecular oxygen.[15] Including a control incubation without NADPH is critical to distinguish between enzymatic degradation and non-specific compound instability.[12]
Why Substrate Depletion? The most direct way to measure metabolic stability is to monitor the disappearance of the parent compound over time.[16][17] This allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[18]
Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry is the analytical gold standard for its exceptional sensitivity and selectivity, allowing for precise quantification of the parent drug even in a complex biological matrix.[19][20][21]
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal metabolic stability assay.
Self-Validating Step-by-Step Protocol
This protocol is designed to be a self-validating system by including necessary controls.
Reagent Preparation:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[22]
Prepare a 1 mM working solution of the test compound in the buffer from a 10 mM DMSO stock. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.
Prepare a 10 mM NADPH solution in the buffer. Keep on ice.
Prepare positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) and a negative control (e.g., a compound known to be stable).
Prepare the stop solution: cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).[22]
Incubation Setup (in triplicate):
In a 96-well plate, add buffer and pooled human liver microsomes (final protein concentration 0.5 mg/mL).[11][12]
Control Wells: Prepare wells for "+NADPH", "-NADPH" (replace NADPH with buffer), and a "T=0" sample for each compound.
Pre-incubate the plate at 37°C for 5-10 minutes.
Reaction Initiation and Sampling:
Add the test compound to all wells to achieve a final concentration of 1 µM.[12][22]
Initiate the enzymatic reaction by adding the NADPH solution to the "+NADPH" wells.
Immediately take the T=0 sample by transferring an aliquot from the incubation mix to a separate plate containing the cold stop solution.
Continue incubation at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots to the stop solution plate.[23]
Sample Processing and Analysis:
Once all time points are collected, vortex the stop solution plate and centrifuge to pellet the precipitated proteins.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Analyze the samples to determine the peak area ratio of the parent compound relative to the internal standard at each time point.
Data Calculation:
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
Plot the natural logarithm (ln) of the % remaining versus time. The slope of the initial linear portion of this curve is the elimination rate constant (k).
To illustrate the structure-metabolism relationships, consider the hypothetical data for three methoxy-substituted cyclopropane analogs presented below. These compounds differ only in the position of the methoxy group.
Compound ID
Structure
In Vitro t½ (min)
CLint (µL/min/mg protein)
Primary Metabolic Pathway
Cmpd-A
Methoxy on Phenyl Ring
45.2
30.8
O-Demethylation
Cmpd-B
Methoxy on Cyclopropane Ring
18.5
75.2
O-Demethylation + Ring Oxidation
Cmpd-C
Methoxy on Alkyl Linker
> 60
< 23.1
Minimal Metabolism
Analysis of Results:
Cmpd-A (Methoxy on Phenyl Ring): This compound shows moderate stability. The methoxy group, being on an aromatic ring, is a classic substrate for CYP-mediated O-demethylation. The cyclopropyl group is distal and likely remains untouched, serving its role as a stable structural element.
Cmpd-B (Methoxy on Cyclopropane Ring): This analog is significantly less stable (lower t½, higher CLint). Placing the electron-donating methoxy group directly on the strained cyclopropane ring can activate it for metabolism. This leads to two competing and rapid pathways: efficient O-demethylation and direct oxidation or ring-opening of the cyclopropyl moiety itself.
Cmpd-C (Methoxy on Alkyl Linker): This compound is the most stable. The methoxy group is on a flexible alkyl chain, which may not be optimally positioned within the CYP active site for efficient O-demethylation.[24] The cyclopropane ring is remote from this potential metabolic hotspot. This strategy of placing metabolically labile groups away from activating features is a common tactic to improve stability.
Visualizing Metabolic Fate
The following diagram illustrates the likely metabolic pathways for the least stable analog, Cmpd-B.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Infrared (IR) Spectroscopy Characteristic Bands of (1-Methoxycyclopropyl)methanamine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) represents a specialized building block in medicinal chemistry, often used to introduce conformational constraint via the cyclopropane ring while modulating lipophilicity through the methoxy substituent.
This guide provides a technical breakdown of its infrared spectral fingerprint. Unlike simple aliphatic amines, this molecule exhibits a unique interplay between the strained cyclopropane ring (Walsh orbitals) and the electronegative methoxy group . Successful identification relies on distinguishing the high-frequency cyclopropyl C-H stretches (>3000 cm⁻¹) from the amine N-H stretches, and confirming the absence of the nitrile precursor band (~2240 cm⁻¹).
Structural Analysis & Predicted Vibrational Bands
The IR spectrum of (1-Methoxycyclopropyl)methanamine can be deconstructed into three distinct vibrational domains. Understanding the causality behind these bands is essential for accurate assignment.
Domain A: The Primary Amine (-CH₂NH₂)
Mechanism: The primary amine functionality is the most reactive and spectrally distinct feature. It exhibits hydrogen bonding capability, which can broaden bands in the liquid phase.
Diagnostic Bands:
N-H Stretching: A characteristic doublet appearing between 3300–3400 cm⁻¹ (Asymmetric and Symmetric stretches).[1]
N-H Scissoring (Bending): A medium-to-strong band near 1580–1650 cm⁻¹ .
C-N Stretching: Found in the fingerprint region (1000–1250 cm⁻¹ ), often overlapping with ether bands.
Domain B: The Cyclopropane Ring
Mechanism: The high ring strain (~27.5 kcal/mol) imparts significant s-character to the C-H bonds, shifting their vibrational frequency higher than typical alkanes.
Diagnostic Bands:
Cyclopropyl C-H Stretch: Distinct weak-to-medium bands at 3000–3100 cm⁻¹ . Crucial differentiator from acyclic analogs.
Ring Breathing/Deformation: For gem-disubstituted cyclopropanes, the symmetry breaking allows the "breathing" mode (normally Raman active) to appear in the IR, typically around 1000–1050 cm⁻¹ .
Domain C: The Ether Linkage (C-O-C)
Mechanism: The methoxy group attached to the strained ring creates a dipole that couples with ring vibrations.
Diagnostic Bands:
C-O-C Asymmetric Stretch: A strong, broad band in the 1050–1150 cm⁻¹ region.
Methoxy C-H Stretch: Just below 3000 cm⁻¹ (approx. 2850–2950 cm⁻¹ ), often obscured by the methylene backbone.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its immediate synthetic precursor and a close structural analog to facilitate process control.
Lack of strong C-O band confirms absence of methoxy.
Technical Insight: The most common failure mode in synthesis is incomplete reduction of the nitrile. The persistence of even a weak band at 2240 cm⁻¹ indicates residual precursor.
Experimental Protocol: High-Fidelity IR Acquisition
Objective: Obtain a spectrum free from atmospheric artifacts (CO₂, H₂O) and degradation products (carbamates).
Prerequisites:
FT-IR Spectrometer (ATR accessory preferred, Diamond or ZnSe crystal).
Collect a background spectrum (air) with the exact same number of scans as the sample (rec: 32 or 64 scans).
Why: Amines are hygroscopic. Improper background subtraction will manifest as negative water vapor bands or false O-H broadening.
Sample Loading:
Liquid/Oil: Place 1 drop (~10 µL) directly on the crystal center. Cover immediately with the anvil/clamp to minimize exposure to air.
Solid (HCl Salt): Place ~5 mg on the crystal. Apply high pressure to ensure intimate contact.
Rapid Acquisition:
Initiate scanning immediately.
Risk Alert: Primary amines react with atmospheric CO₂ to form carbamates (appearing as new bands ~1550–1600 cm⁻¹ and broadening of N-H). Minimizing exposure time is the self-validating step here.
Post-Processing:
Apply baseline correction if necessary.
Normalize intensity to the strongest peak (likely C-O or C-H) for comparison.
Validation Workflow & Logic
The following diagram illustrates the decision logic for validating the identity of (1-Methoxycyclopropyl)methanamine using IR spectroscopy.
Caption: Logical decision tree for spectral validation. Green paths indicate successful identification; red paths indicate specific failure modes (impurity, wrong structure).
Troubleshooting & Self-Validation
Issue: Broad peak appearing at 3300 cm⁻¹ instead of a doublet.
Cause: Hydrogen bonding (sample too concentrated or wet) or salt formation (HCl salt vs. free base).
Fix: If analyzing the HCl salt, the N-H region will be broader and shifted (~3000 cm⁻¹) due to the ammonium ion (NH₃⁺). Free base the sample with dilute NaOH and extract into DCM for a cleaner "doublet" spectrum.
Issue: New bands appearing at 2350 cm⁻¹.
Cause: Atmospheric CO₂ background changes.
Fix: Re-run background collection. This does not affect sample purity but indicates poor instrument environment.
References
NIST Chemistry WebBook. Cyclopropylamine - Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]
PubChem. (1-Methoxycyclopropyl)methanamine Hydrochloride (Compound). National Library of Medicine. Available at: [Link]
Specac Application Notes. Interpreting Infrared Spectra: Amines and Nitriles. Specac Ltd. Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for fragment-based IR assignment).
Benchmarking potency of (1-Methoxycyclopropyl)methanamine analogs in SAR studies
This guide outlines a strategic framework for benchmarking (1-Methoxycyclopropyl)methanamine in Structure-Activity Relationship (SAR) campaigns. It is designed for medicinal chemists and lead optimization scientists seek...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a strategic framework for benchmarking (1-Methoxycyclopropyl)methanamine in Structure-Activity Relationship (SAR) campaigns. It is designed for medicinal chemists and lead optimization scientists seeking to modulate physicochemical properties (pKa, LogD) while maintaining structural rigidity.
Executive Summary: The Strategic Value of the Moiety
(1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) represents a high-value "tactical" building block in modern drug design. It serves as a conformationally constrained bioisostere that bridges the gap between lipophilic blocking groups and polar solubilizing elements.
In SAR studies, this moiety is typically deployed to solve three specific problems:
Metabolic Hotspots: Blocking
-carbon oxidation common in simple alkyl amines.
Basicity Modulation: Lowering amine pKa via the inductive effect (-I) of the geminal methoxy group (relative to the quaternary center) to improve permeability or reduce hERG liability.
Conformational Locking: Restricting the vector of the amine side chain relative to the ether oxygen, creating a defined pharmacophore distinct from acyclic analogs.
Comparative Profiling: The Benchmarking Matrix
To objectively assess the potency and utility of (1-Methoxycyclopropyl)methanamine, it must be benchmarked against its direct structural competitors.
Table 1: Physicochemical & Structural Competitors
Analog Class
Representative Structure
Key Property Shift (vs. Target)
SAR Implication
Target Moiety
(1-Methoxycyclopropyl)methanamine
Balanced LogD / Lower pKa
Optimal for permeability/solubility balance.
Lipophilic Control
(1-Methylcyclopropyl)methanamine
Higher LogD (+0.5 to +1.0)
Increases potency if pocket is hydrophobic; risk of metabolic clearance.
Steric Control
Cyclopropylmethanamine
Minimal Steric Bulk
Checks if the quaternary substitution is sterically tolerated.
Acyclic Bioisostere
2-Methoxy-2-methylpropan-1-amine
High Conformational Entropy
Checks if the rigid cyclopropyl ring is necessary for binding entropy.
Polar Analog
(1-Hydroxycyclopropyl)methanamine
Low LogD / H-Bond Donor
Increases solubility but may reduce permeability (PSA spike).
Mechanism of Action in SAR
The "Gem-Disubstituted" Effect: The 1-methoxy group prevents metabolism at the tertiary carbon position (a common failure point in simple cyclopropylmethanamines).
Electronic Tuning: The oxygen atom is
to the amine nitrogen. Through-bond inductive effects typically lower the amine pKa by 0.5–1.0 log units compared to the 1-methyl analog. This increases the fraction of neutral species at physiological pH (7.4), potentially enhancing passive membrane permeability.
Key Synthetic Intermediate: Can be accessed via the Curtius rearrangement of 1-methoxycyclopropanecarboxylic acid.
References
PubChem. (2025).[2] (1-Methoxycyclopropyl)methanamine | C5H11NO.[1] National Library of Medicine. [Link]
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in FDA-Approved Drugs. Journal of Medicinal Chemistry. (Contextual grounding on cyclopropyl utility in drug design). [Link]
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Analogous logic for using oxygen-containing rings to modulate pKa and lipophilicity). [Link]
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Foundational theory on using electronegative substituents to lower amine pKa). [Link]
A Senior Application Scientist's Guide to the Proper Disposal of (1-Methoxycyclopropyl)methanamine
In the landscape of modern drug discovery and chemical synthesis, the innovative use of novel building blocks like (1-Methoxycyclopropyl)methanamine is paramount. However, with great innovation comes the profound respons...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and chemical synthesis, the innovative use of novel building blocks like (1-Methoxycyclopropyl)methanamine is paramount. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper handling and disposal of such reactive chemical species are not mere procedural afterthoughts; they are integral to the integrity of our research and the safety of our laboratory personnel. This guide provides a comprehensive, experience-driven framework for the safe disposal of (1-Methoxycyclopropyl)methanamine, moving beyond simple steps to explain the critical reasoning behind each procedural choice.
Hazard Assessment: Understanding the Compound's Profile
(1-Methoxycyclopropyl)methanamine is a primary amine. This class of compounds is known for its basicity, nucleophilicity, and potential for corrosive and irritant effects.[1][2] The presence of the strained cyclopropyl ring and the methoxy group may also influence its reactivity and metabolic profile.
Table 1: Hazard Profile Summary
Hazard Category
Description
Supporting Evidence & Inferences
Acute Toxicity (Oral)
Harmful if swallowed. The hydrochloride salt is classified with H302. The related compound, cyclopropylamine, is also moderately toxic upon ingestion.
Skin Corrosion/Irritation
Causes skin irritation/burns. The hydrochloride salt is classified with H315 (Causes skin irritation). Many primary amines are corrosive and can cause severe skin burns.[3]
Eye Damage/Irritation
Causes serious eye irritation/damage. The hydrochloride salt is classified with H319 (Causes serious eye irritation). Amines are generally corrosive to eyes and can cause permanent damage.[3][4]
Respiratory Irritation
May cause respiratory irritation. The hydrochloride salt is classified with H335. Vapors of volatile amines can be extremely destructive to the mucous membranes and upper respiratory tract.[5]
Flammability
Potential for flammability. While data for the target compound is unavailable, the analogous cyclopropylamine is a highly flammable liquid and vapor.[4][6] It is prudent to treat (1-Methoxycyclopropyl)methanamine as potentially flammable.
Reactivity
Reactive with acids and oxidizing agents. As a base, it will react exothermically with acids. Amines can also react vigorously with oxidizing agents. Do not mix with incompatible waste streams.[1][2]
Core Disposal Principles: A Framework for Safety
The disposal of any reactive chemical waste is governed by the "cradle-to-grave" principle of hazardous waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This means the generator of the waste is responsible for its safe handling from the moment of its creation to its final disposal.[7]
The Cardinal Rules for Amine Waste Management:
NEVER Drain Dispose: Amines can be harmful to aquatic life and their basicity can disrupt the pH of wastewater systems.[1][8] Furthermore, many amines have strong, noxious odors.[9] Disposal to the sanitary sewer is prohibited.[10][11]
Segregate Waste Streams: Always keep amine waste separate from other chemical wastes, especially acids and strong oxidizing agents, to prevent hazardous reactions.[1]
Characterize and Label: All waste must be accurately identified. Label waste containers clearly with "Hazardous Waste," the full chemical name "(1-Methoxycyclopropyl)methanamine," and the associated hazards (e.g., Harmful, Irritant, Potentially Flammable).
Utilize Licensed Disposal Services: The final disposal of this chemical must be handled by a licensed hazardous waste disposal company.[1] These companies have the facilities and expertise to manage chemical waste in an environmentally sound manner.[12]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for safely managing (1-Methoxycyclopropyl)methanamine waste from the point of generation to its final hand-off for disposal.
Step 1: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before handling the chemical or its waste, ensure the following are worn:
Table 2: Required Personal Protective Equipment (PPE)
Prevents skin contact, irritation, and potential burns.[3][13]
Eye/Face Protection
Tightly fitting safety goggles and a face shield.
Protects against splashes that can cause severe eye damage.[5][13]
Skin/Body Protection
A flame-retardant lab coat and closed-toe shoes.
Provides a barrier against spills and protects the body.[5]
Respiratory Protection
Use only within a certified chemical fume hood.
Prevents inhalation of potentially irritating and harmful vapors.[4]
Step 2: Waste Collection and Containment
Select an Appropriate Container: Use a clean, dry, and chemically compatible container, preferably the original container or one made of high-density polyethylene (HDPE). The container must have a secure, tightly-sealing cap.[1][2]
Collect Waste: Carefully transfer the waste (1-Methoxycyclopropyl)methanamine into the designated hazardous waste container. Perform this transfer inside a chemical fume hood to control vapor exposure.
Do Not Overfill: Fill the container to no more than 80% capacity to allow for vapor expansion and prevent spills.
Label Immediately: Affix a completed hazardous waste label to the container. The label must include the chemical name, concentration (if in solution), and hazard warnings.
Clean Exterior: After sealing, wipe the exterior of the container to remove any residual contamination.
Step 3: Temporary Storage
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[2] This area should be away from heat sources, direct sunlight, and incompatible materials like acids.[1][4]
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.
Log Out: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of generation. This documentation is required by regulatory bodies.[12]
Step 4: Professional Disposal
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][10]
Manifesting: Ensure that a hazardous waste manifest is correctly filled out. This document tracks the waste from your laboratory to its final disposal site and is a legal requirement.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (1-Methoxycyclopropyl)methanamine waste.
Caption: Disposal workflow for (1-Methoxycyclopropyl)methanamine.
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is key. In the event of a spill, immediate and correct action can prevent a minor incident from escalating.
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
Isolate: Prevent the spill from spreading by using absorbent pads or other appropriate spill containment materials.[1] Do not use combustible materials like paper towels for large spills of a potentially flammable substance.
Neutralize (with extreme caution): For very small, manageable spills, a weak acid solution (like citric acid) could theoretically be used for neutralization. However, this is generally not recommended due to the exothermic nature of the reaction. The preferred method is absorption.
Absorb & Collect: Wearing full PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Once absorbed, carefully scoop the material into a designated hazardous waste container.
Decontaminate: Clean the spill area thoroughly.
Dispose: The collected spill debris must be disposed of as hazardous waste, following the protocol outlined above.[10]
By adhering to this comprehensive guide, researchers can confidently manage (1-Methoxycyclopropyl)methanamine waste, ensuring a safe laboratory environment and upholding their commitment to environmental responsibility.